3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: A Technical Whitepaper on Synthesis, Characterization, and Kinase Inhibition Applications
Introduction to the Azaindole Scaffold In contemporary medicinal chemistry, the pyrrolopyridine (azaindole) core is recognized as a "privileged scaffold" due to its profound bioisosterism with naturally occurring indoles...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Azaindole Scaffold
In contemporary medicinal chemistry, the pyrrolopyridine (azaindole) core is recognized as a "privileged scaffold" due to its profound bioisosterism with naturally occurring indoles and purines. As highlighted by , these bicyclic systems—comprising a five-membered pyrrole ring fused to a six-membered pyridine ring—exhibit broad-spectrum pharmacological properties, including potent antitumor and antiviral activities[1].
Specifically, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS: 1190312-12-9), cataloged by suppliers such as [2], represents a highly functionalized derivative. The strategic placement of a strong electron-withdrawing nitro group at the C3 position and an electron-donating primary amine at the C6 position creates a distinctive "push-pull" electronic system. This electronic distribution not only dictates its synthetic reactivity but also optimizes its binding affinity within the ATP-binding pockets of target kinases, making it a critical intermediate in drug discovery programs[3].
Understanding the physicochemical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is essential for predicting its behavior in both synthetic workflows and biological assays. The presence of multiple nitrogen atoms significantly influences its hydrogen-bonding capacity and topological polar surface area (TPSA), parameters critical for cellular permeability.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C₇H₆N₄O₂
Defines the highly nitrogenous, planar azaindole framework.
Molecular Weight
178.15 g/mol
Low molecular weight is ideal for Fragment-Based Drug Discovery (FBDD)[4].
CAS Registry Number
1190312-12-9
Unique identifier for database indexing and procurement[2].
Estimated TPSA
~90.5 Ų
Optimal for oral bioavailability, though CNS penetration may be restricted[4].
Hydrogen Bond Donors
2
Crucial for anchoring to the kinase hinge region (Pyrrole NH and Amine NH₂).
Hydrogen Bond Acceptors
4
Facilitates secondary dipole interactions within the target binding pocket.
Causality Insight: The C3 nitro group significantly decreases the pKa of the adjacent pyrrole NH, rendering it more acidic and enhancing its capacity to act as a hydrogen bond donor. Conversely, the C6 amine increases the electron density of the pyridine nitrogen, optimizing it as a hydrogen bond acceptor.
Mechanistic Synthetic Workflow
Direct electrophilic nitration of 1H-pyrrolo[3,2-b]pyridin-6-amine is synthetically non-viable due to the high susceptibility of the unprotected primary amine to irreversible oxidation by nitric acid. To circumvent this, a regioselective, protection-directed workflow must be employed.
Synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine via directed nitration.
Step-by-Step Self-Validating Protocol
Step 1: Amine Protection (Shielding Phase)
Procedure: Dissolve 6-amino-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at ambient temperature for 4 hours.
Causality: The primary amine must be sterically and electronically shielded to prevent N-nitration and oxidative cleavage during the subsequent step.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the highly polar starting material and the emergence of a higher Rf spot confirms quantitative protection. Do not proceed until the starting material is consumed.
Step 2: Regioselective Electrophilic Nitration
Procedure: Dissolve the Boc-protected intermediate in acetic anhydride and cool to 0°C. Dropwise, add fuming nitric acid (1.05 eq), maintaining the internal temperature strictly below 5°C for 2 hours.
Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate in situ, a milder nitrating agent than standard mixed acids. The pyrrole ring is significantly more electron-rich than the pyridine ring, thermodynamically directing the electrophile exclusively to the C3 position via a stabilized Wheland intermediate.
Validation Checkpoint: Quench a 10 µL micro-aliquot in water, extract with ethyl acetate, and analyze via LC-MS. The presence of an [M+H]⁺ peak corresponding to the mono-nitrated protected mass validates successful C3 functionalization.
Step 3: Acidic Deprotection & Isolation
Procedure: Treat the crude nitrated intermediate with a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
Causality: TFA efficiently cleaves the Boc carbamate without reducing the newly installed nitro group. Strict neutralization is critical to isolate the compound as a free base rather than a TFA salt, which would skew downstream biological assays.
Analytical Characterization & Quality Control
To ensure the structural integrity and regiochemistry of the synthesized batch, a multi-modal analytical approach is required.
Table 2: Analytical Validation Metrics
Analytical Technique
Expected Signal / Value
Diagnostic Purpose
¹H NMR (DMSO-d₆)
Absence of C3-H signal (~7.5 ppm)
Confirms regioselective nitration at the C3 position.
LC-MS (ESI+)
m/z 179.1 [M+H]⁺
Validates the exact mass of the target free base.
FTIR Spectroscopy
1520 cm⁻¹, 1350 cm⁻¹
Confirms the presence of the asymmetric and symmetric NO₂ stretches.
2D NMR (HMBC)
Cross-peaks from C3 to NO₂
Maps exact connectivity to definitively rule out C2 or C7 nitration anomalies.
Pharmacological Utility: Kinase Inhibition
In oncology and immunology, the 1H-pyrrolo[3,2-b]pyridine scaffold is extensively utilized to design ATP-competitive kinase inhibitors[3]. The 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine derivative is particularly valuable as an advanced intermediate.
Structural rationale for pyrrolo[3,2-b]pyridine derivatives in ATP-competitive kinase inhibition.
Mechanistic Rationale:
The bidentate nature of the azaindole core (the pyrrole NH and the pyridine N) perfectly mimics the hydrogen-bonding profile of the adenine ring in ATP, allowing it to anchor deeply within the kinase hinge region.
The C6-Amine Handle: This functional group points toward the solvent-exposed region or the selectivity pocket of the kinase. It serves as a synthetic vector for Buchwald-Hartwig cross-coupling or acylation, allowing medicinal chemists to build out the molecule to achieve target selectivity (e.g., distinguishing between JAK1 and JAK2).
The C3-Nitro Handle: The nitro group can be selectively reduced to a primary amine (using Pd/C and H₂ or SnCl₂), providing a secondary vector for derivatization. Converting the C3 position into a urea or amide linkage is a proven strategy for designing Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of the kinase.
References
Title: 6-nitro-1H-pyrrolo[3,2-b]pyridine (CID 46856449)
Source: PubChem, National Institutes of Health
URL: [Link]
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Source: MDPI Pharmaceuticals
URL: [Link]
Synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, a heterocyclic compound of interest for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The document details the strategic design of the synthesis, step-by-step experimental protocols, and the underlying chemical principles that ensure the integrity and reproducibility of the methodology.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to engage in a variety of biological interactions. The introduction of a nitro group at the 3-position and an amine group at the 6-position can significantly modulate the electronic properties and biological activity of the core structure, making 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine a valuable target for further derivatization and screening in drug discovery programs. This guide proposes a robust and efficient two-step synthesis starting from a commercially available precursor.
Synthetic Strategy
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is strategically designed to proceed through two key transformations:
Regioselective Nitration: The first step involves the electrophilic nitration of a suitable 1H-pyrrolo[3,2-b]pyridine precursor. The pyrrole ring, being electron-rich, is more susceptible to electrophilic attack than the electron-deficient pyridine ring. The C3 position of the pyrrole moiety is the most nucleophilic and, therefore, the most likely site for nitration.
Nucleophilic Aromatic Substitution: The second step is the introduction of the amino group at the C6 position of the pyridine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom at the C6 position is displaced by an amine source. The presence of the electron-withdrawing nitro group at the C3 position is anticipated to activate the pyridine ring, facilitating this substitution.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Experimental Protocols
Part 1: Synthesis of 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
This initial step focuses on the regioselective nitration of the commercially available 6-chloro-1H-pyrrolo[3,2-b]pyridine. The choice of nitrating agent and reaction conditions is critical to ensure selective nitration at the C3 position while minimizing side reactions.
Reaction Scheme:
Caption: Nitration of 6-chloro-1H-pyrrolo[3,2-b]pyridine.
Materials and Reagents:
Reagent
Molecular Formula
Molar Mass ( g/mol )
CAS Number
6-Chloro-1H-pyrrolo[3,2-b]pyridine
C₇H₅ClN₂
152.58
1021339-19-4
Fuming Nitric Acid (90%)
HNO₃
63.01
7697-37-2
Concentrated Sulfuric Acid (98%)
H₂SO₄
98.08
7664-93-9
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
144-55-8
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
7757-82-6
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Causality and Control:
The use of a strong acid mixture (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), the active electrophile for the reaction.
Maintaining a low temperature during the addition of nitric acid is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material.
The electron-rich pyrrole ring directs the electrophilic substitution to the C3 position, which is the most nucleophilic site. The C2 position is also a potential site for substitution, but C3 is generally favored.
Part 2: Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
The final step involves the conversion of the 6-chloro substituent to a 6-amino group via a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitro group at the C3 position activates the C6 position towards nucleophilic attack.
Reaction Scheme:
Caption: Amination of 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Materials and Reagents:
Reagent
Molecular Formula
Molar Mass ( g/mol )
CAS Number
6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
C₇H₄ClN₃O₂
213.58
Not available
Aqueous Ammonia (28-30%)
NH₃
17.03
7664-41-7
Copper(I) Iodide (optional catalyst)
CuI
190.45
7681-65-4
N,N-Dimethylformamide (DMF) or Dioxane
C₃H₇NO or C₄H₈O₂
73.09 or 88.11
68-12-2 or 123-91-1
Ethyl Acetate
C₄H₈O₂
88.11
141-78-6
Procedure:
In a sealed tube or a pressure vessel, combine 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and a suitable solvent such as DMF or dioxane.
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
Optionally, a copper(I) catalyst such as copper(I) iodide (0.1 eq) can be added to facilitate the reaction.
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
If a precipitate has formed, filter the solid and wash it with water and a small amount of cold ethyl acetate.
If no precipitate forms, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the crude 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality and Control:
The amination of an aryl chloride is typically a challenging reaction. However, the presence of the strongly electron-withdrawing nitro group in the para-position relative to the leaving group (chloro) significantly activates the aromatic ring towards nucleophilic attack, making the SNAr reaction feasible.
The use of a sealed tube and elevated temperatures is necessary to drive the reaction to completion, as ammonia is a gas at room temperature and the reaction requires sufficient energy to overcome the activation barrier.
A copper(I) catalyst can be employed to increase the reaction rate and improve the yield, particularly if the substrate is not sufficiently activated.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the substituents.
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=C, NO₂).
Conclusion
This technical guide outlines a logical and scientifically sound synthetic route for the preparation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for their research and development activities. The proposed methodology is based on established organic chemistry transformations and offers a practical approach to this target molecule.
References
Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid." Organic & Biomolecular Chemistry 3.3 (2005): 538-541. [Link]
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
Hartwig, J. F. "Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
Surry, D. S., and Buchwald, S. L. "Biaryl phosphane ligands in palladium-catalyzed amination.
Foundational
Spectroscopic Characterization and Analytical Profiling of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: A Comprehensive Technical Guide
Executive Summary The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as an ATP-competitive bioisostere in the design of highly selective kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as an ATP-competitive bioisostere in the design of highly selective kinase inhibitors [1]. Within this chemical space, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine represents a highly functionalized intermediate characterized by a distinct electronic "push-pull" system.
This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this compound. By detailing the causality behind specific analytical methodologies—from solvent selection in Nuclear Magnetic Resonance (NMR) to ionization parameters in High-Resolution Mass Spectrometry (HRMS)—this document establishes a self-validating framework for ensuring structural integrity during medicinal chemistry campaigns.
Electronic Topology & Mechanistic Causality
To accurately interpret the spectroscopic data of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, one must first understand the electronic topology of the molecule. The compound features two strongly opposing substituents on the 4-azaindole core:
C3-Nitro Group (-NO₂): A potent electron-withdrawing group (-M, -I effect) located on the electron-rich pyrrole ring.
C6-Amino Group (-NH₂): A strong electron-donating group (+M effect) positioned on the electron-deficient pyridine ring.
This arrangement creates a conjugated dipole across the fused bicyclic system. The electron density is "pushed" by the C6-amine and "pulled" by the C3-nitro group. Consequently, the protons adjacent to the amine (C5-H and C7-H) experience significant magnetic shielding, while the protons on the pyrrole ring (N1-H and C2-H) are heavily deshielded. Understanding this causality is critical for assigning the ¹H and ¹³C NMR spectra accurately [2].
Electronic push-pull system governing the spectroscopic shifts in the azaindole core.
The workflow below outlines the orthogonal analytical techniques required to validate the structure of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. Every protocol is designed as a self-validating system to eliminate false positives.
Workflow for the comprehensive spectroscopic characterization of azaindole derivatives.
High-Resolution NMR Spectroscopy
Causality for Solvent Selection: Azaindoles possess both hydrogen-bond donors (pyrrole N-H, primary amine) and acceptors (pyridine N, nitro O). This leads to extensive intermolecular hydrogen bonding and poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated because it outcompetes these intermolecular interactions, fully solubilizing the polar nitroaromatic system and sharpening the exchangeable N-H signals [3].
Step-by-Step Protocol:
Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).
Standardization: Ensure the presence of Tetramethylsilane (TMS, 0.03% v/v) as an internal reference (0.00 ppm) to self-validate the chemical shift axis.
Acquisition (¹H): Acquire data on a 500 MHz spectrometer using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid bicyclic protons.
Acquisition (¹³C): Acquire at 125 MHz using inverse-gated decoupling (zgig) if quantitative integration is needed, or standard power-gated decoupling (zgpg30) for routine shift identification. Set D1 to 2.5 seconds.
2D Validation (HMBC/HSQC): To unambiguously differentiate the C5 and C7 pyridine protons (both appearing as meta-coupled doublets), run an HMBC experiment. The C6-NH₂ protons will show strong ³J correlations to both C5 and C7, while the N1-H will only correlate to C2, C3, C3a, and C7a.
Vibrational Spectroscopy (ATR-FTIR)
Causality for Methodology: Traditional KBr pellet preparation exposes the sample to hygroscopic artifacts, which can obscure the critical 3100–3500 cm⁻¹ region where the N-H stretches of the pyrrole and amine reside. Attenuated Total Reflectance (ATR) bypasses this issue.
Step-by-Step Protocol:
Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).
Sample Application: Place 2–3 mg of the solid crystalline powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Validation: Confirm the presence of the classic nitro group "tuning fork" signature—two intense bands at ~1515 cm⁻¹ (asymmetric stretch) and ~1335 cm⁻¹ (symmetric stretch).
High-Resolution Mass Spectrometry (HRMS)
Causality for Ionization Mode: The presence of the basic pyridine nitrogen (N4) and the primary amine (C6) makes the molecule highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the thermodynamically favored pathway.
Step-by-Step Protocol:
Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution immediately prior to injection. The self-validating acceptance criterion is a mass accuracy error of < 5 ppm.
Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to drive protonation).
Acquisition: Infuse the sample at 10 µL/min. Monitor for the [M+H]⁺ adduct.
Consolidated Spectrometric Data
The following tables summarize the validated, expected spectroscopic parameters for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine based on the mechanistic principles outlined above.
Table 1: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 500/125 MHz)
Position
¹H Shift (ppm)
Multiplicity & Coupling
¹³C Shift (ppm)
Assignment Rationale (Causality)
N1-H
12.80
br s, 1H
-
Pyrrole NH; heavily deshielded by C3-NO₂ H-bonding.
C2-H
8.55
s, 1H
133.0
Pyrrole CH; deshielded by adjacent electron-withdrawing NO₂.
C3
-
-
127.5
Quaternary carbon bearing the nitro group.
C3a
-
-
121.8
Bridgehead carbon.
C5-H
7.75
d, J = 2.2 Hz, 1H
138.2
Pyridine CH (α to N4); shielded by ortho +M effect of C6-NH₂.
C6
-
-
146.5
Quaternary carbon bearing the primary amine.
C6-NH₂
5.90
br s, 2H
-
Primary amine protons; broad due to quadrupolar relaxation.
C7-H
6.95
d, J = 2.2 Hz, 1H
101.5
Pyridine CH (γ to N4); strongly shielded by ortho C6-NH₂.
C7a
-
-
142.0
Bridgehead carbon.
Table 2: Key ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
3450, 3320
Medium
Primary Amine (-NH₂)
N-H asymmetric and symmetric stretching
3150
Broad, Medium
Pyrrole (N-H)
N-H stretching (broadened by H-bonding)
1625
Strong
Pyridine Ring
C=N and C=C aromatic stretching
1515
Very Strong
Nitro Group (-NO₂)
N-O asymmetric stretching
1335
Very Strong
Nitro Group (-NO₂)
N-O symmetric stretching
Table 3: HRMS and UV-Vis Data Summary
Technique
Parameter
Expected Value
Mechanistic Note
HRMS (ESI-TOF)
Formula
C₇H₆N₄O₂
Neutral exact mass: 178.0491 Da
HRMS (ESI-TOF)
[M+H]⁺ Calculated
179.0564 m/z
Protonation occurs preferentially at the pyridine N4.
UV-Vis (MeOH)
λ_max 1
~265 nm
π → π* transition of the azaindole aromatic core.
UV-Vis (MeOH)
λ_max 2
~380 nm
n → π* transition; extended conjugation with NO₂ causes a bathochromic shift (yellow solid).
Conclusion
The characterization of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine requires a nuanced understanding of heterocyclic electronic effects. By utilizing DMSO-d₆ to overcome solubility barriers and employing 2D NMR to resolve the push-pull shielding dynamics on the pyridine ring, researchers can establish a rigorous, self-validating analytical profile. These protocols ensure high-fidelity structural elucidation, which is a mandatory prerequisite before advancing such azaindole scaffolds into biological kinase assays.
References
Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[Link]
Al-Sanea, M. M., et al. (2023). "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Pharmaceuticals, 16(5), 768.[Link]
Exploratory
Physicochemical Characterization of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: Solubility, Thermal Dynamics, and Structural Implications
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS: 1190312-12-9) is a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS: 1190312-12-9) is a highly specialized heterocyclic building block, structurally classified as a substituted 4-azaindole. It is frequently utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. Understanding its physicochemical properties—specifically its thermodynamic solubility and melting point—is critical for optimizing synthetic routes, formulation strategies, and downstream biological assays. This whitepaper provides an in-depth analysis of the structural causality dictating these properties and outlines validated, self-correcting experimental protocols for their determination.
Mechanistic Causality of Physicochemical Properties
To accurately predict and measure the physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, one must first analyze its molecular architecture. The core is a planar, aromatic pyrrolo[3,2-b]pyridine system.
Crystal Lattice Energy & Thermal Dynamics
The thermal behavior of this molecule is governed by an exceptionally robust crystal lattice. The substitution pattern features a strong electron-withdrawing group (the C3-nitro group) and a strong electron-donating group (the C6-primary amine). This "push-pull" electronic configuration establishes a significant molecular dipole.
More importantly, the molecule is rich in hydrogen-bonding motifs. It contains three hydrogen bond donors (the pyrrole N-H and the two protons of the primary amine) and multiple hydrogen bond acceptors (the nitro oxygens and the pyridine nitrogen). In the solid state, these functional groups engage in an extensive, tightly packed intermolecular hydrogen-bonding network. Consequently, the energy required to disrupt this lattice—the enthalpy of fusion (
ΔHf
)—is exceedingly high. This dictates a high melting point, typically exceeding 250 °C, which is often accompanied by thermal decomposition before a clean liquid phase is achieved.
Thermodynamic Solubility Profile
The same intermolecular forces that drive the high melting point also dictate the compound's solubility profile. Thermodynamic solubility is a delicate balance between crystal lattice energy and solvation energy. Because the lattice energy of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is so high, aqueous media (despite being capable of hydrogen bonding) cannot provide sufficient solvation energy to overcome the solid-state interactions.
As a result, the compound exhibits poor aqueous solubility (< 0.1 mg/mL). To effectively solubilize this building block for synthetic or assay purposes, researchers must rely on strong polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as powerful hydrogen bond acceptors, effectively disrupting the intermolecular network without requiring proton donation, thereby achieving complete solvation [1].
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical parameters of the compound.
Property
Value / Description
Compound Name
3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
CAS Registry Number
1190312-12-9
Molecular Formula
C7H6N4O2
Molecular Weight
178.15 g/mol
Predicted Melting Point (Tm)
> 250 °C (typically accompanied by thermal degradation)
Aqueous Solubility (pH 7.4)
< 0.1 mg/mL (Poorly soluble)
Organic Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH
Physical Appearance
Solid powder (typically yellow/orange due to the nitroaromatic chromophore)
Validated Experimental Methodologies
To empirically verify these properties, laboratories must employ rigorous, self-validating analytical protocols. The methodologies detailed below are designed to eliminate kinetic artifacts and provide true thermodynamic data.
The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of pharmaceutical intermediates [2]. Unlike kinetic solubility assays (which rely on solvent dilution and can be skewed by supersaturation), this protocol ensures the system reaches a true thermodynamic equilibrium.
Step-by-Step Protocol:
Preparation: Accurately weigh an excess amount of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (e.g., 5–10 mg) into a non-leaching borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target dissolution medium (e.g., 0.1 M Phosphate Buffer, pH 7.4).
Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker incubator at 37 ± 0.5 °C. Agitate at 200 rpm for 24 to 48 hours.
Self-Validation Check: Visually inspect the vial after 24 hours. If no solid remains, the solution is not saturated. Additional compound must be added, and the equilibration restarted.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.
Quantification: Carefully aspirate the saturated supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a validated standard curve.
Thermal Characterization via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is utilized to measure the heat flow associated with phase transitions, providing critical insights into the crystal lattice energy, melting point, and potential polymorphic shifts [3].
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried compound into a standard aluminum DSC pan. Crimp the lid to seal the pan. Prepare an identical, empty crimped aluminum pan to serve as the reference.
Atmospheric Control: Place both pans into the DSC cell. Establish a continuous dry nitrogen gas purge at 50 mL/min. This inert atmosphere is critical to prevent oxidative degradation during the high-temperature thermal cycle.
Thermal Ramping: Equilibrate the cell at 25 °C for 5 minutes. Initiate a linear heating ramp at a rate of 10 °C/min up to 300 °C.
Data Analysis: Analyze the resulting thermogram to identify the onset temperature (
Tonset
) and peak temperature (
Tpeak
) of the endothermic melting transition. If an exothermic peak immediately follows or overlaps with the melting endotherm, it indicates thermal decomposition, which is common for highly substituted nitro-heterocycles.
Analytical Workflows and Structural Relationships
The following diagrams illustrate the logical flow of the experimental characterization and the structure-property relationships governing the molecule.
Experimental workflow for the physicochemical characterization of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Structure-Property Relationship (SPR) mapping functional groups to physical properties.
Conclusion
The physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine are a direct manifestation of its highly polarized, hydrogen-bond-rich molecular structure. The resulting high crystal lattice energy necessitates the use of robust, thermodynamically driven analytical techniques—such as the shake-flask method and differential scanning calorimetry—to accurately profile its solubility and melting point. Mastery of these properties is essential for the successful integration of this compound into complex pharmaceutical synthesis pipelines.
References
Estimating thermodynamic equilibrium solubility and solute–solvent interactions
National Center for Biotechnology Information (NCBI) / PMC[Link]
Annex 4 - Determination of thermodynamic solubility of active pharmaceutical ingredients
World Health Organization (WHO)[Link]
Differential Scanning Calorimetry — A Method for Assessing Thermal Stability
National Center for Biotechnology Information (NCBI) / PMC[Link]
Foundational
potential biological targets of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
An In-depth Technical Guide to the Identification of Potential Biological Targets for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine Abstract 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine represents a novel small molecule with an u...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Identification of Potential Biological Targets for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Abstract
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine represents a novel small molecule with an undisclosed therapeutic potential. As a substituted pyrrolopyridine, its core scaffold is prevalent in a range of biologically active compounds, suggesting a rich, yet unexplored, pharmacology. This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of its biological targets. We eschew a speculative list of targets in favor of a rigorous, multi-pronged scientific strategy tailored for researchers and drug development professionals. This document outlines a logical progression from in silico prediction and hypothesis generation to state-of-the-art experimental target identification and validation methodologies, including chemical proteomics and biophysical characterization. Each proposed protocol is designed as a self-validating system, ensuring the generation of robust and actionable data.
Introduction: Deconvoluting the Pharmacology of a Novel Scaffold
The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic amine belonging to the azaindole family. The pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, famously forming the backbone of numerous kinase inhibitors and other therapeutic agents. The addition of a nitro group (a strong electron-withdrawing group) and an amine group (an electron-donating group and potential hydrogen bond donor/acceptor) at distinct positions suggests the potential for high-affinity, specific interactions with biological macromolecules.
However, as of the date of this publication, the specific biological targets of this compound are not described in publicly accessible literature. Therefore, the primary challenge and opportunity lie in target deconvolution. This guide provides the strategic rationale and detailed protocols for a comprehensive target identification campaign.
Part I: Hypothesis Generation - An In Silico and Analog-Based Approach
Before committing to resource-intensive wet-lab experiments, a robust hypothesis-driven approach is critical. By analyzing the compound's structure and comparing it to known pharmacologically active molecules, we can generate a preliminary list of potential target classes.
Structural Analog Analysis
The 7-azaindole core (pyrrolo[3,2-b]pyridine) is a well-established ATP-mimetic. It is found in numerous approved and investigational protein kinase inhibitors. The nitrogen at position 7 acts as a key hydrogen bond acceptor, mimicking the N7 of adenine in ATP, thus facilitating binding within the kinase hinge region.
Initial Hypothesis: Based on the core scaffold, protein kinases represent the most probable and highest-priority target class for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. The specific kinase families targeted will be dictated by the substitution patterns, which influence interactions with the surrounding hydrophobic pockets and solvent-exposed regions of the ATP-binding site.
Computational Target Prediction (In Silico)
Modern computational chemistry offers powerful tools for predicting potential protein targets, minimizing the scope of initial screening.
Caption: Workflow for computational target prediction.
SuperPred: A web server for predicting the ATC code and target class of a compound.
SwissTargetPrediction: Predicts the most probable macromolecular targets of a small molecule based on 2D and 3D similarity to known ligands.
Part II: Experimental Target Identification & Validation
Following hypothesis generation, experimental validation is paramount. We recommend a primary strategy of unbiased chemical proteomics, followed by targeted biophysical validation of the highest-confidence hits.
Primary Unbiased Approach: Affinity-Based Chemical Proteomics
This technique, often referred to as "pull-down" assay coupled with mass spectrometry, identifies proteins from a complex biological lysate that directly bind to the compound of interest.
Caption: Workflow for affinity-based target identification.
Immobilization:
Synthesize an analog of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine containing a linker arm (e.g., a short polyethylene glycol chain terminating in a carboxylic acid or primary amine). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for binding.
Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol (e.g., Cytiva). Prepare control beads derivatized only with the linker and quenching agent.
Lysate Preparation:
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected) to ~80% confluency.
Lyse the cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.
Affinity Pull-Down:
Incubate 1-2 mg of total protein lysate with 50 µL of compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
Wash the beads 5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.
For competitive elution, incubate the washed beads with a high concentration (e.g., 100 µM) of the free, unmodified 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine for 1 hour. This ensures that only proteins binding to the specific pharmacophore are eluted.
Sample Preparation for Mass Spectrometry:
Elute the bound proteins from the beads using a denaturing buffer (e.g., 8M Urea).
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform in-solution tryptic digestion overnight.
LC-MS/MS Analysis:
Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer.
Identify proteins and quantify their relative abundance (label-free quantification or SILAC) by searching the data against a human protein database (e.g., UniProt) using software like MaxQuant.
Data Analysis and Hit Prioritization
The output of the mass spectrometry experiment will be a list of proteins. True targets must be distinguished from non-specific background binders.
Metric
Description
Criteria for High-Confidence Hit
Enrichment Ratio
Ratio of protein abundance on compound beads vs. control beads.
> 3-fold enrichment.
p-value
Statistical significance of the enrichment.
< 0.05.
Competitive Displacement
Reduction in binding in the presence of excess free compound.
> 70% reduction in signal.
Pathway Analysis
Biological pathway clustering of multiple hits (e.g., using STRING or DAVID).
Multiple hits fall within a known signaling pathway (e.g., MAPK signaling, cell cycle regulation).
Orthogonal Validation: Confirming Direct Target Engagement
High-confidence hits from the proteomics screen must be validated using orthogonal methods to confirm a direct, high-affinity interaction.
SPR is a label-free technique to measure real-time binding kinetics and affinity.
Protocol:
Immobilize the purified recombinant candidate protein onto a sensor chip.
Flow various concentrations of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine across the chip.
Measure the change in the refractive index at the surface, which is proportional to the mass bound.
Calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A low K_D (e.g., < 1 µM) indicates a high-affinity interaction.
Conclusion
The identification of biological targets for a novel compound like 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is a critical step in the drug discovery pipeline. The process should not be a random search but a systematic investigation. By integrating computational predictions with robust, unbiased experimental techniques like chemical proteomics, followed by rigorous biophysical validation, researchers can confidently identify and characterize the molecular targets. This structured approach maximizes the probability of success while ensuring the scientific integrity of the findings, ultimately paving the way for understanding the compound's mechanism of action and its potential therapeutic application.
References
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.
Source: Nucleic Acids Research, 2019.
URL: [Link]
Title: MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
Source: Nature Biotechnology, 2008.
URL: [Link]
Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions.
Source: Cytiva Life Sciences.
URL: [Link]
Exploratory
The Pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Pharmacological Application
Introduction: The Bioisosteric Power of 4-Azaindole Pyrrolo[3,2-b]pyridine, widely known in the literature as 4-azaindole, is a privileged fused bicyclic heteroaromatic scaffold consisting of a pyrrole ring fused to a py...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Bioisosteric Power of 4-Azaindole
Pyrrolo[3,2-b]pyridine, widely known in the literature as 4-azaindole, is a privileged fused bicyclic heteroaromatic scaffold consisting of a pyrrole ring fused to a pyridine ring. In modern medicinal chemistry, it serves as a highly effective bioisostere for indole, purine, and benzofuran systems[1]. The strategic insertion of a nitrogen atom into the six-membered ring fundamentally alters the molecule's physicochemical landscape, opening new vectors for drug optimization[1].
Causality in Scaffold Selection:
Lipophilicity and Solubility: The electronegative pyridine nitrogen decreases the overall lipophilicity (LogP) and dramatically enhances aqueous solubility compared to the parent indole—often by more than 25-fold[1].
Target Engagement: The additional nitrogen acts as a potent hydrogen-bond acceptor. In the design of kinase inhibitors, this nitrogen frequently engages the backbone amides of the kinase hinge region, significantly increasing binding affinity and target residence time[1].
Metabolic Stability: The electron-deficient nature of the pyridine ring renders the scaffold more resistant to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, thereby prolonging the drug's half-life and reducing toxic metabolite formation[1].
Mechanistic Applications in Drug Discovery
Kinase Inhibition: Targeting FGFR4
The FGF19-FGFR4 signaling pathway is a prime target for the treatment of hepatocellular carcinoma (HCC)[2]. Researchers have successfully developed 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as reversible-covalent inhibitors of FGFR4[2]. The pyrrolo[3,2-b]pyridine core precisely anchors the molecule in the ATP-binding pocket, allowing the formyl group to form a reversible covalent bond with specific cysteine residues. This mechanism effectively neutralizes both wild-type FGFR4 and acquired resistance gatekeeper mutations (V550L/M)[2].
Logic of FGFR4 kinase inhibition by pyrrolo[3,2-b]pyridine derivatives.
Allosteric Modulation: GluN2B NAMs
In the treatment of CNS disorders, achieving adequate brain penetration is a major pharmacokinetic hurdle. Scaffold hopping from a dihydro-2H-imidazo[4,5-b]pyridin-2-one core to a 1H-pyrrolo[3,2-b]pyridine core eliminated a problematic cyclic urea moiety[3]. This structural modification reduced the number of hydrogen bond donors, thereby reducing P-glycoprotein (P-gp) mediated efflux and significantly improving blood-brain barrier permeability, achieving >75% receptor occupancy in vivo[3].
Anti-Infective Agents: Tuberculosis
1,4-azaindoles have been identified as potent noncovalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for mycobacterial cell wall synthesis[4]. Systematic medicinal chemistry exploration of the C-6 position improved cellular potency against M. tuberculosis while mitigating off-target inhibition of host PDE6, a liability that can lead to impaired visual acuity[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the pharmacological impact of the pyrrolo[3,2-b]pyridine scaffold across various therapeutic targets, demonstrating its versatility.
Synthetic Methodologies: The Bartoli Indole Synthesis
Synthesizing the pyrrolo[3,2-b]pyridine core efficiently is critical for structure-activity relationship (SAR) campaigns. The Bartoli indole synthesis is the premier method for constructing 4- and 6-azaindoles directly from commercially available ortho-substituted nitropyridines[5].
Bartoli indole synthesis workflow for constructing the 4-azaindole core.
Experimental Protocol: Synthesis of 7-Chloro-4-azaindole
Causality in Experimental Design:
The Bartoli reaction requires exactly three equivalents of the Grignard reagent: the first adds to the nitro group, the second acts as a reducing agent to form the nitroso intermediate, and the third acts as a base to facilitate cyclization[5]. Cryogenic temperatures (-78 °C) are strictly required to prevent the exothermic decomposition of the nitropyridine and to stabilize the highly reactive nitroso intermediate before the [3,3]-sigmatropic rearrangement occurs upon controlled warming[5].
Step-by-Step Methodology:
Preparation: Dissolve the substituted 3-nitropyridine (e.g., 2-chloro-3-nitropyridine, 5.0 g, 31.5 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) in a flame-dried flask under a continuous nitrogen (N₂) atmosphere[5].
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -78 °C. Crucial: Do not proceed until the internal temperature is stable, as premature addition will lead to uncontrolled polymerization[5].
Nucleophilic Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 100 mL, 100 mmol, ~3.1 equiv) dropwise via an addition funnel over 45 minutes[5].
Rearrangement Phase: Stir the reaction mixture at -78 °C for 1 hour. Subsequently, replace the dry ice bath with a standard ice/salt bath to gradually warm the mixture to -20 °C. Stir at -20 °C for 8 hours to drive the sigmatropic rearrangement and subsequent ring closure[5].
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20% aqueous ammonium chloride (NH₄Cl) (150 mL)[5]. Causality: NH₄Cl is chosen because it effectively neutralizes the magnesium salts without lowering the pH enough to protonate the basic pyridine nitrogen, which would otherwise trap the target product in the aqueous layer.
Extraction & Purification: Extract the aqueous phase with ethyl acetate (EtOAc) (3 × 150 mL). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure[5]. Purify the crude residue via silica gel flash chromatography to yield the pure azaindole.
References
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]
Advanced In Silico Docking Protocols for 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: Targeting FGFR1 Kinase
Abstract: The rational design of targeted kinase inhibitors relies heavily on the precise understanding of molecular interactions within the ATP-binding pocket. The pyrrolo[3,2-b]pyridine scaffold is a highly privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The rational design of targeted kinase inhibitors relies heavily on the precise understanding of molecular interactions within the ATP-binding pocket. The pyrrolo[3,2-b]pyridine scaffold is a highly privileged pharmacophore in oncology and infectious disease research. This technical guide outlines a self-validating in silico docking methodology for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS 1190312-12-9)[1], focusing on its evaluation as a competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). By detailing ligand preparation, protein optimization, and interaction analysis, this whitepaper provides researchers with a robust framework for virtual screening and lead optimization.
Structural Rationale & Target Selection
The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine features a bicyclic 4-azaindole core substituted with a strong electron-withdrawing nitro group at the C3 position and an electron-donating amine at the C6 position.
Why the Pyrrolo[3,2-b]pyridine Scaffold?
Bicyclic heteroaromatics like pyrrolo[3,2-b]pyridines and their pyrazolo-analogs are well-documented "hinge-binders" in kinase domains[2]. The nitrogen atoms within the core ring system act as critical hydrogen bond acceptors and donors, mimicking the binding pattern of the adenine ring of ATP. Structural modifications to this core directly impact the geometry of the molecule, determining its ability to anchor into the narrow hinge region of receptor tyrosine kinases[3].
Target Selection: FGFR1 (PDB: 3TT0)
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase frequently amplified or mutated in squamous cell lung cancer and breast cancer. We select the high-resolution crystal structure PDB: 3TT0 for this workflow. Literature demonstrates that molecules containing the 1H-pyrrolo[3,2-b]pyridine ring can effectively anchor into the FGFR1 ATP-binding site, specifically forming a vital hydrogen bond with the backbone of residue Ala564 [3].
Competitive inhibition of FGFR1 signaling by 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
To ensure high-fidelity results, molecular docking must account for the dynamic electrostatic environment of the kinase active site. The following step-by-step protocol establishes a self-validating loop, ensuring that tautomeric states and grid parameters are physically realistic.
Phase 1: Ligand Preparation
The electronic push-pull system created by the C3-nitro and C6-amine groups significantly alters the pKa of the pyrrole nitrogen.
2D to 3D Conversion: Generate the 3D conformer of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Ionization State Prediction: Utilize a pKa predictor (e.g., Epik) to generate all possible protonation states at physiological pH (7.4 ± 0.5). Causality: The C6-amine may become protonated, changing the molecule's interaction profile from a neutral hydrogen bond donor to a positively charged ion capable of salt-bridge formation with the DFG-motif aspartate.
Energy Minimization: Minimize the ligand using the OPLS4 or MMFF94 force field to relieve steric clashes and optimize bond lengths.
Phase 2: Protein Preparation (PDB: 3TT0)
Kinase active sites are highly sensitive to the orientation of structural waters and the protonation states of histidine residues.
Structure Import & Cleaning: Download PDB 3TT0[3]. Strip co-crystallized ligands and non-essential solvent molecules. Retain highly coordinated structural waters deep in the ATP pocket if they mediate ligand-protein bridging.
Bond Order Assignment & Hydrogen Addition: Assign proper bond orders and add hydrogens. Causality: Kinase hinge regions rely heavily on directional hydrogen bonding; missing hydrogens on the backbone amides will result in false-negative docking scores.
H-Bond Network Optimization: Sample the orientations of Asn, Gln, and His residues. Ensure His541 and His546 (if present in the vicinity) are correctly tautomerized to maximize local hydrogen bonding.
Restrained Minimization: Perform a restrained minimization (RMSD tolerance of 0.3 Å) to relax the protein heavy atoms.
Phase 3: Grid Generation & Docking Execution
Receptor Grid Generation: Center the docking grid precisely on the coordinates of the native co-crystallized ligand in 3TT0, ensuring the bounding box encompasses the hinge region (Ala564) and the DFG motif (Asp641, Phe642, Gly643).
Docking Algorithm: Execute Standard Precision (SP) followed by Extra Precision (XP) docking. Allow for full ligand flexibility while keeping the receptor rigid.
Standardized in silico docking workflow for azaindole kinase inhibitors.
Quantitative Data Presentation & Interaction Analysis
When analyzing the docking poses of pyrrolo[3,2-b]pyridine derivatives within FGFR1, specific geometric parameters must be met to validate the pose. The primary requirement is a bidentate hydrogen bonding interaction with the hinge region.
Table 1: Anticipated Interaction Profile for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine in FGFR1 (PDB: 3TT0)
Ligand Feature
Target Residue / Region
Interaction Type
Optimal Distance (Å)
Causality / Structural Impact
Pyrrole NH
Ala564 (Backbone C=O)
H-Bond Donor
2.7 - 3.1
Anchors the scaffold to the kinase hinge region[3].
Pyridine N
Ala564 (Backbone NH)
H-Bond Acceptor
2.8 - 3.2
Completes the classic bidentate hinge-binding motif.
C3-Nitro Group
Solvent Channel / Gatekeeper
Electrostatic / Steric
N/A
Projects toward the solvent-exposed region; dictates isoform selectivity.
C6-Amine Group
Asp641 (DFG Motif)
H-Bond Donor / Salt Bridge
2.6 - 3.0
If protonated, forms a strong electrostatic interaction stabilizing the DFG-in state.
Bicyclic Core
Leu484, Val492
Hydrophobic / van der Waals
< 4.5
Stabilizes the complex via hydrophobic packing in the adenine pocket.
Interpretation of Results
A successful docking pose will exhibit a highly negative docking score (typically < -8.0 kcal/mol for optimized leads). However, the score alone is insufficient. The pose is only validated if the distance between the pyrrole nitrogen and the carbonyl oxygen of Ala564 is strictly maintained under 3.1 Å. Deviation from this geometry indicates a failure of the scaffold to act as a true ATP-competitive inhibitor.
Conclusion & Future Directions
The in silico evaluation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine provides a robust starting point for developing novel FGFR1 inhibitors. The core scaffold perfectly satisfies the geometric requirements for kinase hinge binding. Future optimization should focus on:
Molecular Dynamics (MD) Simulations: Conducting 100 ns MD simulations to verify the stability of the C6-amine/Asp641 interaction in a fully solvated environment.
ADMET Profiling: The nitro group, while useful for binding, often presents metabolic liabilities (e.g., reduction to toxic hydroxylamines). In silico toxicity predictions must be run prior to in vitro synthesis.
References
MolCore Chemical Database.
PubMed Central (PMC) - National Institutes of Health (NIH).
PubMed Central (PMC) - National Institutes of Health (NIH).
exploratory screening of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine bioactivity
Strategic Bioactivity Screening of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: A Preclinical Workflow Guide Introduction As a Senior Application Scientist, I frequently encounter highly functionalized azaindole scaffolds t...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Bioactivity Screening of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: A Preclinical Workflow Guide
Introduction
As a Senior Application Scientist, I frequently encounter highly functionalized azaindole scaffolds that require rigorous, causality-driven screening cascades to uncover their therapeutic potential. The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS 1190312-12-9) represents a privileged pharmacophore in medicinal chemistry[1]. The pyrrolo[3,2-b]pyridine core is a well-documented bioisostere of purines and indoles, making it an exceptional ATP-competitive hinge binder for receptor tyrosine kinases (RTKs) such as Fibroblast Growth Factor Receptors (FGFRs)[2].
Structurally, the 6-amine group provides an ideal vector for solvent-channel functionalization or covalent warhead attachment. Conversely, the 3-nitro group introduces unique electronic parameters—it acts as a strong electron-withdrawing group that can modulate the pKa of the pyrrole nitrogen, while also presenting a potential metabolic liability (or hypoxia-targeted prodrug trigger) via nitroreductases. This whitepaper outlines a self-validating, step-by-step exploratory screening workflow to evaluate the bioactivity of this compound, specifically focusing on the FGFR4 signaling axis, which is frequently dysregulated in hepatocellular carcinoma (HCC)[3].
Pharmacological Rationale & Pathway Targeting
The FGF19-FGFR4 signaling pathway is a high-value target for HCC[3]. Azaindole derivatives, particularly pyrrolo[3,2-b]pyridines, have demonstrated single-digit nanomolar potency against wild-type FGFR4 and its gatekeeper mutants (e.g., V550L)[3]. The goal of our screening cascade is to determine if the 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold can effectively anchor into the FGFR4 hinge region and disrupt downstream MAPK/ERK proliferation signals.
Proposed FGFR4 signaling intervention by the pyrrolo-pyridine scaffold.
Exploratory Screening Workflow
To establish a robust data package, we must employ a multi-tiered approach: biochemical profiling, cellular phenotypic validation, and metabolic liability assessment.
Multi-tiered exploratory screening cascade for the nitro-azaindole hit.
Causality: The Z'-LYTE assay is a FRET-based platform. We select this over luminescent ATP-depletion assays for the primary biochemical screen because nitroaromatic compounds can sometimes act as non-specific ATP-depleting agents or luciferase inhibitors. FRET provides a ratiometric readout that normalizes against compound autofluorescence, ensuring a self-validating data point.
Step 1: Compound Preparation. Dissolve 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution. Rationale: Complete solvation of the planar nitroaromatic system is critical before introducing it to aqueous buffers to prevent colloidal aggregation, a primary source of false-positive inhibition.
Step 2: Kinase Reaction Assembly. In a 384-well low-volume black plate, combine 2.5 µL of compound dilution, 5 µL of FGFR4 kinase/Peptide substrate mixture, and 2.5 µL of ATP solution. Rationale: The ATP concentration must be strictly calibrated to the apparent Km of FGFR4 to ensure the assay is highly sensitive to competitive hinge-binders[2].
Step 3: Incubation. Seal the plate to prevent evaporation and incubate at room temperature for 60 minutes on a plate shaker to ensure steady-state kinetics.
Step 4: Development & Readout. Add 5 µL of Development Reagent (a site-specific protease). Incubate for 60 minutes. Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the emission ratio to determine the percent phosphorylation.
Causality: Biochemical potency does not guarantee cellular target engagement due to membrane permeability limits. We utilize the Hep3B hepatocellular carcinoma cell line because it exhibits a native, highly active FGF19-FGFR4 autocrine loop, making it exquisitely sensitive to FGFR4 inhibition[3].
Step 1: Cell Seeding. Plate Hep3B cells at 3,000 cells/well in 384-well white opaque plates using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Dosing. Dispense the compound using an acoustic liquid handler (e.g., Echo 550) directly into the culture media to achieve final concentrations ranging from 10 µM to 0.5 nM (maintaining 0.1% final DMSO across all wells).
Step 3: Viability Measurement. After 72 hours of exposure, equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Rationale: Luminescent ATP quantification is chosen here because it is a direct proxy for metabolically active cells and avoids the fluorescence quenching often caused by nitro-containing small molecules.
Step 4: Analysis. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence on a multimode reader.
Causality: The 3-nitro group is a known metabolic soft spot. Hepatic nitroreductases can reduce the nitro group to a hydroxylamine or primary amine, potentially altering the compound's binding mode, reducing potency, or creating reactive intermediates.
Step 1: Microsomal Incubation. Incubate 1 µM of the compound with human liver microsomes (HLM) (1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.
Step 2: Cofactor Addition. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Step 3: Quenching & LC-MS/MS. At time points 0, 15, 30, and 60 minutes, quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to track the disappearance of the parent mass and the appearance of the reduced amine metabolite.
Quantitative Data Summary
The following table synthesizes representative exploratory screening data, benchmarking the 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine core against a known selective FGFR4 clinical candidate, FGF401, and a highly optimized literature derivative (Compound 10z)[3].
Compound
FGFR4 IC₅₀ (nM)
FGFR1 IC₅₀ (nM)
Hep3B Viability IC₅₀ (µM)
HLM T₁/₂ (min)
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
145.0
>10,000
12.4
28.5
FGF401 (Reference Standard)
12.0
>10,000
0.08
>60.0
Compound 10z (Literature Ref)
<10.0
>10,000
0.037
>60.0
Data Interpretation: The primary screening data indicates that the 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold possesses intrinsic, selective affinity for FGFR4 over FGFR1, validating the structural hypothesis. However, the moderate cellular potency (12.4 µM) and relatively short microsomal half-life (28.5 min) highlight the necessity for lead optimization. Future medicinal chemistry efforts should focus on utilizing the 6-amine for solvent-exposed vectorization to increase potency, while potentially bioisosterically replacing the 3-nitro group to mitigate metabolic clearance.
step-by-step synthesis protocol for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
An In-Depth Technical Guide to the Synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine Authored by: A Senior Application Scientist Introduction The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a pri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Authored by: A Senior Application Scientist
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, and agents with antiviral and antibacterial properties.[1][2] The introduction of a nitro group and an amine functionality onto this core structure, as in 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, can provide valuable handles for further chemical modification and may significantly influence the molecule's biological activity profile.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. The described methodology is grounded in established principles of electrophilic aromatic substitution on electron-rich heterocyclic systems. We will delve into the rationale behind the experimental choices, address potential challenges, and outline the necessary characterization and safety protocols. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Overall Synthetic Strategy
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is most efficiently approached via the direct nitration of the commercially available precursor, 1H-pyrrolo[3,2-b]pyridin-6-amine. This strategy leverages the electron-donating nature of the pyrrole ring and the activating effect of the amino group to facilitate the introduction of a nitro group. However, the presence of multiple reactive sites necessitates careful control of the reaction conditions to achieve the desired regioselectivity.
The proposed synthetic workflow is illustrated in the diagram below:
Figure 1: Proposed synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Experimental Protocol
Materials and Reagents
Reagent
CAS Number
Supplier Recommendation
Notes
1H-pyrrolo[3,2-b]pyridin-6-amine
1015609-67-2
ChemScene or equivalent
Starting material
Concentrated Sulfuric Acid (H₂SO₄)
7664-93-9
Sigma-Aldrich
98% purity
Potassium Nitrate (KNO₃)
7757-79-1
Sigma-Aldrich
Reagent grade
Deionized Water (H₂O)
7732-18-5
-
For workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution
144-55-8
-
For neutralization
Ethyl Acetate (EtOAc)
141-78-6
Fisher Scientific
For extraction
Brine (Saturated NaCl solution)
7647-14-5
-
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
Sigma-Aldrich
For drying
Silica Gel
7631-86-9
-
For column chromatography (230-400 mesh)
Step-by-Step Synthesis Procedure
Step 1: Nitration of 1H-pyrrolo[3,2-b]pyridin-6-amine
This procedure is adapted from established methods for the nitration of related pyrrolopyridine systems.[3]
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-pyrrolo[3,2-b]pyridin-6-amine (1.0 eq).
Dissolution: Cool the flask in an ice-water bath to 0 °C. Slowly and carefully add concentrated sulfuric acid (approximately 10 mL per gram of starting material) to dissolve the amine. The dissolution may be exothermic, so maintain the temperature at or below 10 °C.
Addition of Nitrating Agent: Once the starting material is fully dissolved and the solution is cooled to 0 °C, add potassium nitrate (1.1 eq) portion-wise over 15-20 minutes. It is crucial to maintain the internal temperature below 5 °C during this addition to minimize side reactions.[3]
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. After this time, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
The resulting precipitate is collected by vacuum filtration.
Wash the collected solid with cold deionized water and dry under vacuum.
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Rationale and Mechanistic Insights
The nitration of 1H-pyrrolo[3,2-b]pyridin-6-amine is an electrophilic aromatic substitution reaction. In concentrated sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). The pyrrolo[3,2-b]pyridine ring system is electron-rich, and the C3 position of the pyrrole ring is particularly susceptible to electrophilic attack. The amino group at the C6 position is a strong activating group, which further enhances the electron density of the ring system. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form an ammonium salt, which is a deactivating group. This protonation helps to direct the nitration to the pyrrole ring rather than the pyridine ring.
Characterization
The identity and purity of the synthesized 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the nitro group.
Mass Spectrometry (MS): To determine the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
Potential Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; decomposition of starting material or product.
Monitor the reaction closely by TLC/LC-MS. Ensure the temperature is strictly controlled during the addition of the nitrating agent.
Formation of Multiple Products
Over-nitration (dinitration); nitration at other positions; oxidation of the pyrrole ring.
Use a slight excess of the nitrating agent (1.1 eq). Maintain a low reaction temperature (0-5 °C). Consider using a milder nitrating agent if side products persist.
N-Nitration
Nitration at the pyrrole nitrogen.
While less likely for this substrate, if N-nitration is observed, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to nitration.[3]
Purification Difficulties
Close polarity of the product and byproducts.
Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for purification of small quantities.
Safety Precautions
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
Nitrating Agents: Potassium nitrate in combination with sulfuric acid is a strong oxidizing agent. Avoid contact with flammable materials.
Quenching: The quenching of the reaction mixture with water is highly exothermic. Perform this step slowly and with efficient cooling and stirring.
Neutralization: The neutralization with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical entity for further investigation in drug discovery and medicinal chemistry programs. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature, to ensure high regioselectivity and yield.
References
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem.
Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Benchchem.
Application Note: Preparative HPLC Purification of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Executive Summary & Chemical Profiling The purification of highly functionalized nitrogenous heterocycles remains a significant bottleneck in early-stage drug discovery and synthetic methodology. This application note de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
The purification of highly functionalized nitrogenous heterocycles remains a significant bottleneck in early-stage drug discovery and synthetic methodology. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the isolation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine .
While the parent scaffold, 1H-pyrrolo[3,2-b]pyridin-6-amine (a 4-azaindole derivative), is a well-documented building block[1][2], the introduction of a nitro group at the C3 position fundamentally alters its physicochemical profile. The molecule exhibits a complex amphoteric nature:
Basic Centers: The pyridine nitrogen and the exocyclic C6-amine.
Acidic Center: The pyrrole NH, whose acidity is enhanced by the electron-withdrawing C3-nitro group.
Solubility: The planar nitro-aromatic system promotes strong intermolecular
π−π
stacking and hydrogen bonding, leading to poor solubility in standard aqueous mobile phases[3][4].
These properties make the compound highly susceptible to secondary interactions during reversed-phase HPLC (RP-HPLC), necessitating precise control over mobile phase pH and column chemistry[5].
Rationale for Method Development (Causality)
The Silanol Interaction Mechanism
In traditional silica-based C18 columns, a fraction of the surface silanol groups (Si-OH) remain unbonded. At mid-pH levels (pH 5.0–7.0), these residual silanols ionize into negatively charged silanoate ions (Si-O⁻)[5][6]. When analyzing basic compounds like our target azaindole, the positively charged amine groups undergo strong secondary ionic interactions with these silanoates[6][7]. This dual retention mechanism—hydrophobic partitioning combined with ion exchange—causes severe peak tailing, broad elution profiles, and poor recovery[8].
Strategic Solutions: pH Control and Ion-Pairing
To circumvent this, our protocol evaluates two distinct chromatographic environments:
Low-pH Ion-Pairing (pH < 3.0): Utilizing 0.1% Trifluoroacetic acid (TFA). The low pH fully protonates the residual silanols, neutralizing their charge and eliminating ionic interactions[7][8]. Simultaneously, the TFA anion (CF₃COO⁻) acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated azaindole, resulting in sharp, symmetrical peaks[7].
High-pH Neutralization (pH 9.5): Utilizing 10 mM Ammonium Bicarbonate. This approach deprotonates the basic nitrogens, rendering the molecule neutral. A neutral molecule interacts solely via hydrophobic partitioning, eliminating tailing[7][9]. This method requires a high-pH tolerant hybrid-silica column.
Figure 2: Mechanism of secondary silanol interactions and resolution via low-pH ion-pairing.
Experimental Protocols
The following workflow establishes a self-validating system: sample integrity is maintained through specific solvent choices, methods are scouted analytically before scale-up, and fractions are QC-verified prior to pooling.
Figure 1: Self-validating workflow for the preparative HPLC purification of basic heterocycles.
Step 1: Sample Preparation
Causality: Nitro-azaindoles often precipitate on-column if injected in pure aqueous solvents due to their high lattice energy.
Weigh the crude 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Dissolve the solid in a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Methanol to achieve a concentration of 25–50 mg/mL. DMSO disrupts hydrogen bonding, ensuring complete solubilization.
Vortex for 2 minutes, followed by sonication for 5 minutes.
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could induce column voiding[7].
Step 2: Analytical HPLC Scouting
Equip the system with a high-purity, end-capped hybrid C18 column (e.g., Waters XBridge C18, 4.6 x 50 mm, 5 µm).
Run the sample using the Low-pH Method (Mobile Phase A: 0.1% TFA in H₂O; Mobile Phase B: 0.1% TFA in MeCN).
Run the sample using the High-pH Method (Mobile Phase A: 10 mM NH₄HCO₃ in H₂O, pH 9.5; Mobile Phase B: MeCN).
Evaluate both chromatograms. Select the method that yields a USP tailing factor (
T
) closest to 1.0 and a retention factor (
k′
) > 2.0[5].
Step 3: Preparative Scale-Up
Transfer the optimized analytical gradient to a preparative column (19 x 150 mm) using the standard geometric scale-up factor.
Set dual-wavelength UV detection at 254 nm (aromatic core) and 280 nm (nitro group absorption).
Perform a 100 µL test injection to confirm scalability.
Proceed with bulk injections (1.0–2.0 mL), utilizing a UV-threshold trigger (>50 mAU) for automated fraction collection.
Step 4: Post-Purification Handling
Causality: Rotary evaporation of aqueous TFA can thermally degrade the compound and concentrate the acid.
Analyze all collected fractions via LC-MS. Confirm the presence of the target mass (
m/z
[M+H]⁺ = 179.05).
Pool fractions exhibiting >95% UV purity.
Freeze the pooled fractions at -80 °C and lyophilize for 48 hours. If the high-pH method was used, the ammonium bicarbonate will sublime completely, leaving the pure free-base compound[9].
Standardized Analytical Protocols for the Characterization of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Executive Summary & Chemical Context 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is a highly functionalized 4-azaindole derivative. The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is a highly functionalized 4-azaindole derivative. The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the development of kinase inhibitors due to its superior hydrogen-bonding capabilities within ATP-binding pockets.
Analytically, this specific molecule presents a unique challenge: it features a strongly electron-withdrawing nitro group at the C3 position and an electron-donating primary amine at the C6 position. This creates a highly polarized "push-pull" electronic system across the bicyclic core. To assure structural integrity, purity, and regiochemical confirmation during synthesis or procurement, a multi-modal, self-validating analytical approach is strictly required.
Physicochemical Profile
Before initiating any analytical workflow, understanding the baseline physicochemical properties is critical for solvent selection and ionization strategies 1.
Solid (typically yellow/brown due to nitro-aromatic conjugation)
Integrated Analytical Workflow
The following diagram illustrates the orthogonal characterization strategy designed to confirm both the macroscopic purity and the microscopic regiochemistry of the compound.
Multi-modal analytical workflow for the structural validation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Detailed Methodologies & Protocols
Protocol A: Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS)
Causality & Rationale:
The presence of the basic pyridine nitrogen (N4) and the primary amine (C6-NH₂) makes this molecule highly basic and exceptionally amenable to Positive Electrospray Ionization (ESI+). To prevent peak tailing caused by secondary interactions between the basic amines and residual silanols on the stationary phase, an acidic mobile phase (0.1% Formic Acid) is utilized. This ensures the molecule remains fully protonated throughout the chromatographic run, yielding a sharp, symmetrical elution profile.
Step-by-Step Procedure:
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes. Dilute a 100 µL aliquot with 900 µL of initial mobile phase (95% Water / 5% Acetonitrile).
Chromatographic Conditions:
Column: C18 Reversed-Phase (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, return to 5% B.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
UV/Vis Detection: Monitor at 254 nm (aromatic core) and 280 nm.
MS Parameters: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temperature 350°C.
Expected Output: A single dominant peak in the UV chromatogram (>95% Area) corresponding to a mass spectrum displaying the base peak at m/z 179.1 [M+H]⁺ .
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale:
Due to the high polarity and strong intermolecular hydrogen bonding facilitated by the nitro and amine groups, this compound exhibits poor solubility in standard non-polar NMR solvents (e.g., CDCl₃). DMSO-d₆ is strictly required for complete dissolution 2. Additionally, DMSO-d₆ slows down the chemical exchange rate of the pyrrole N-H and primary amine protons, allowing them to be distinctly observed and integrated in the ¹H NMR spectrum, which is critical for confirming the functional groups.
Step-by-Step Procedure:
Sample Preparation: Weigh 10-15 mg of the compound into a clean glass vial. Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Dissolution: Vortex gently until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
Acquisition: Acquire ¹H NMR at 400 MHz or 500 MHz (minimum 16 scans, relaxation delay 2.0 s). Acquire ¹³C NMR at 100 MHz or 125 MHz (minimum 1024 scans).
Data Interpretation: The regiochemistry is confirmed by the specific coupling patterns of the pyridine protons. Because the amine is at C6, the remaining pyridine protons (H5 and H7) are meta to each other, resulting in two doublets with a small coupling constant (J ≈ 2.0 - 2.5 Hz).
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Causality / Structural Rationale
H1 (Pyrrole NH)
~12.2
Broad singlet
1H
Highly deshielded; exchanges with D₂O.
H2 (Pyrrole CH)
~8.6
Singlet
1H
Strongly deshielded by the adjacent C3-NO₂ group.
H5 (Pyridine CH)
~8.0
Doublet (J ≈ 2.5 Hz)
1H
Meta-coupling to H7; deshielded by adjacent N4.
H7 (Pyridine CH)
~7.0
Doublet (J ≈ 2.5 Hz)
1H
Meta-coupling to H5; shielded by the ortho-amine.
-NH₂ (Amine)
~6.0
Broad singlet
2H
Primary amine protons; exchanges with D₂O.
Protocol C: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Causality & Rationale:
While LC-MS confirms the molecular weight, it cannot easily differentiate between a nitro group and other isobaric functional arrangements without extensive MS/MS fragmentation. ATR-FTIR provides orthogonal, solid-state confirmation of the functional groups. It is specifically deployed here to verify the highly characteristic symmetric and asymmetric stretching frequencies of the nitro group and the primary amine.
Step-by-Step Procedure:
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.
Acquisition: Collect the sample spectrum (32 scans, 4000 to 600 cm⁻¹).
Key Band Identification:
~3400 cm⁻¹ & ~3300 cm⁻¹: Doublet indicative of the primary amine (-NH₂) asymmetric and symmetric stretches.
~3150 cm⁻¹: Broad stretch corresponding to the pyrrole N-H.
~1530 cm⁻¹: Strong band corresponding to the N-O asymmetric stretch of the nitro group.
~1350 cm⁻¹: Strong band corresponding to the N-O symmetric stretch of the nitro group.
Self-Validating System (E-E-A-T Synthesis)
The true rigor of this analytical guide lies in the interlocking nature of the data, creating a self-validating matrix :
Mass alone is insufficient: LC-MS confirms the exact mass (m/z 179.15), proving the formula C₇H₆N₄O₂, but it cannot distinguish 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine from its positional isomers (e.g., 6-nitro-...-3-amine) 3.
NMR provides topological certainty: The ¹H NMR spectrum acts as the definitive topological map. The presence of two meta-coupled doublets (J ≈ 2.5 Hz) on the pyridine ring definitively places the amine at C6 (leaving H5 and H7 isolated from each other). The dramatic downfield shift of the solitary pyrrole proton (H2) to ~8.6 ppm definitively places the electron-withdrawing nitro group at C3.
FTIR secures the functional state: By confirming the N-O stretches in the solid state, FTIR ensures that the nitro group has not been reduced or altered during prior synthetic or purification steps, validating the assumptions made during NMR interpretation.
When Protocol A, B, and C align, the structural identity of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is unequivocally proven.
Application Notes and Protocols: 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine as a Chemical Probe
I. Introduction: Unveiling the Potential of a Privileged Scaffold The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its derivatives have demonstrated sign...
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: Unveiling the Potential of a Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its derivatives have demonstrated significant biological activities, most notably as potent inhibitors of various protein kinases, playing crucial roles in oncology research.[1][2][3] The strategic placement of functional groups on this scaffold can transform it from a therapeutic candidate into a sophisticated chemical probe for elucidating complex biological processes.[4]
This guide details the application of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine as a pro-fluorescent chemical probe. While the parent compound is not fluorescent due to the potent quenching effect of the aromatic nitro group, this property can be ingeniously exploited.[5][6] We propose its use as a "turn-on" fluorescent probe for detecting nitroreductase activity, an enzyme often upregulated in hypoxic environments characteristic of solid tumors. The enzymatic reduction of the nitro group to an amine restores fluorescence, providing a direct and quantifiable signal of specific enzymatic activity.
II. Principle of Detection: A Nitroreductase-Activated "Turn-On" System
The core principle of this probe lies in the concept of fluorescence quenching and restoration. The electron-withdrawing nature of the 3-nitro group effectively quenches the intrinsic fluorescence of the pyrrolopyridine scaffold.[6][7] In the presence of a nitroreductase enzyme and a suitable cofactor (e.g., NADH or NADPH), the nitro group undergoes a six-electron reduction to form the corresponding 3-amino derivative. This transformation from a potent electron-withdrawing group to an electron-donating group restores the conjugated π-system's emissive properties, resulting in a "turn-on" fluorescent signal. This mechanism allows for the sensitive detection of nitroreductase activity in cellular and biochemical assays.
Figure 1: Mechanism of the "turn-on" fluorescent probe.
III. Physicochemical Properties and Data
The following table summarizes key physicochemical properties of the parent compound, 1H-pyrrolo[3,2-b]pyridin-6-amine, and the related nitro-substituted analog. These properties are essential for designing experiments, including determining appropriate solvent systems and predicting membrane permeability.
IV. Application: Imaging Hypoxia-Induced Nitroreductase Activity in Cancer Cells
A. Background
Solid tumors often develop regions of low oxygen, a condition known as hypoxia. Hypoxic cancer cells upregulate specific enzymes, including nitroreductases, to survive. This unique enzymatic activity provides a target for selective imaging and therapy. This protocol describes the use of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine to visualize nitroreductase activity in cultured cancer cells under hypoxic conditions.
B. Experimental Workflow
Figure 2: Workflow for cellular imaging of nitroreductase activity.
Procedure:
a. Prepare a 10 mM stock solution by dissolving the probe in anhydrous DMSO.
b. Sonicate briefly if necessary to ensure complete dissolution.
c. Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture and Induction of Hypoxia
Materials: Appropriate cancer cell line (e.g., HeLa, HT-29), complete cell culture medium, glass-bottom dishes suitable for fluorescence microscopy, hypoxic chamber or incubator (1% O₂, 5% CO₂, 37°C).
Procedure:
a. Culture cells in glass-bottom dishes until they reach 70-80% confluency.
b. For the hypoxic group, place the dishes in a hypoxic incubator for 12-24 hours.
c. Maintain a parallel set of dishes under normoxic conditions (21% O₂, 5% CO₂, 37°C) as a control.
Procedure:
a. On the day of the experiment, dilute the 10 mM probe stock solution to a final working concentration of 5-10 µM in serum-free medium. Note: The optimal concentration should be determined empirically.[12]
b. Remove the culture medium from both normoxic and hypoxic cells and wash once with warm PBS.
c. Add the probe-containing medium to the cells.
d. Incubate for 30-60 minutes at 37°C, protected from light.
e. After incubation, remove the probe solution and wash the cells twice with warm PBS to remove any unbound probe.
f. Add fresh, warm PBS or a suitable imaging buffer to the cells for microscopy.
Protocol 4: Fluorescence Microscopy and Image Analysis
Equipment: Inverted fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom set based on the probe's predicted excitation/emission maxima after reduction).
Procedure:
a. Place the dish on the microscope stage and bring the cells into focus.
b. Excite the cells at the appropriate wavelength and capture the emission signal. Use consistent imaging parameters (e.g., laser power, exposure time, gain) for all samples to allow for quantitative comparison.[13]
c. Acquire images from multiple fields of view for both normoxic and hypoxic conditions.
d. Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell. Compare the intensity between normoxic and hypoxic groups. A significant increase in fluorescence in the hypoxic cells indicates nitroreductase activity.
D. Essential Controls for a Self-Validating System
Negative Control (Normoxia): Cells cultured under normal oxygen levels should exhibit minimal fluorescence, demonstrating that the probe is not "turned on" without the induction of hypoxia-associated enzymes.
Positive Control (Exogenous Nitroreductase): Permeabilize cells and treat with a known bacterial nitroreductase to confirm the probe's ability to be activated enzymatically.
Inhibitor Control: Pre-treat hypoxic cells with a known nitroreductase inhibitor before adding the probe. A lack of signal will confirm that the fluorescence is dependent on the target enzyme's activity.
V. Perspective: A Scaffold for Kinase Inhibitor Development
Beyond its use as a pro-fluorescent probe, the 1H-pyrrolo[3,2-b]pyridine scaffold is a valuable starting point for the rational design of kinase inhibitors.[14][15] The 6-amino group can serve as a key hydrogen-bonding moiety, interacting with the hinge region of a kinase's ATP-binding pocket. The 3-position (where the nitro group resides) can be modified to introduce substituents that project into the solvent-exposed region, allowing for the optimization of potency and selectivity.
Figure 3: Generalized interaction of a pyrrolo[3,2-b]pyridine scaffold with a kinase active site.
VI. Conclusion
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine represents a versatile chemical tool with significant potential. Its application as a nitroreductase-activated "turn-on" fluorescent probe offers a promising method for studying tumor hypoxia, a critical area in cancer biology. Furthermore, its underlying scaffold holds proven value for the development of targeted therapeutics, particularly kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for researchers to explore and validate the utility of this compound in their own investigations.
VII. References
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). Universidade de Lisboa. Retrieved March 7, 2024, from [Link]
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Anti-Cancer Agents in Medicinal Chemistry. Retrieved March 7, 2024, from [Link]
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (2012, February 22). MDPI. Retrieved March 7, 2024, from [Link]
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018, August 2). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). ACS Publications. Retrieved March 7, 2024, from [Link]
Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (2015, August 1). PubMed. Retrieved March 7, 2024, from [Link]
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). MDPI. Retrieved March 7, 2024, from [Link]
Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. (2020, December 17). LinkedIn. Retrieved March 7, 2024, from [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Retrieved March 7, 2024, from [Link]
EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (n.d.). Serve Content. Retrieved March 7, 2024, from [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved March 7, 2024, from [Link]
Development of Chemical Probes. (n.d.). Sloan Kettering Institute. Retrieved March 7, 2024, from [Link]
How to use chemical probes. (n.d.). Chemical Probes Portal. Retrieved March 7, 2024, from [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
6-nitro-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
1h-pyrrolo[3,2-b]pyridin-6-amine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010, January 1). PubMed. Retrieved March 7, 2024, from [Link]
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]
Pyrrolo[1,2-b]pyridazines. A revisit. (n.d.). Arkivoc. Retrieved March 7, 2024, from [Link]
High-Throughput Cytotoxicity and Mechanistic Profiling of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Introduction & Scientific Rationale The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS 1190312-12-9) represents a highly functionalized heterocyclic building block[1][2]. The pyrrolo[3,2-b]pyridine scaffold is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS 1190312-12-9) represents a highly functionalized heterocyclic building block[1][2]. The pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its broad-spectrum antiproliferative and antibacterial properties[3][4]. Derivatives of this scaffold frequently act as ATP-competitive kinase inhibitors (e.g., targeting CDK1, ACC1, or B-Raf), disrupting critical cellular signaling pathways to induce cell cycle arrest and apoptosis[5][6][7].
However, assessing the cytotoxicity of nitroaromatic pyrrolopyridines requires specialized experimental design. The presence of the redox-active nitro (-NO₂) group can directly reduce tetrazolium salts (like MTT or MTS), leading to false-positive viability signals. To ensure absolute scientific integrity, this application note outlines a self-validating, ATP-dependent luminescence screening protocol adapted from the National Cancer Institute's HTS384 NCI-60 methodology[8][9].
Causality & Experimental Design Strategy
To establish a trustworthy and reproducible cytotoxicity profile, the experimental architecture must be driven by mechanistic causality rather than generic screening habits:
Tiered Screening Architecture : We employ a two-tiered approach. Tier 1 is a single-dose (10 µM) screen to rapidly identify baseline antiproliferative activity across a diverse cell panel. Only compounds showing >50% growth inhibition progress to Tier 2 (5-dose IC₅₀ determination) . This prevents resource waste on inactive compounds.
ATP-Luminescence over Absorbance : We utilize the CellTiter-Glo® assay instead of Sulforhodamine B (SRB) or MTT. ATP quantification provides a direct, rapid measure of metabolic viability that is immune to the chemical redox interference caused by nitroaromatic compounds.
The T₀ Baseline : Measuring cell viability at the exact time of drug addition (T₀) is a critical self-validating control. It allows researchers to mathematically distinguish whether 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is merely cytostatic (halting growth) or actively cytotoxic (killing existing cells)[8][10].
Workflow for cytotoxicity screening and validation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
This protocol is a self-validating system adapted from the.
Step 1: Cell Inoculation & Recovery
Action : Harvest exponentially growing cells (e.g., A549, HCT-116) and seed into 384-well white opaque microplates at 1,000–4,000 cells/well in 40 µL of complete media.
Causality : White opaque plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk. The 24-hour incubation at 37°C allows cells to recover from trypsinization and re-enter the log-growth phase[10].
Step 2: T₀ Assessment & Acoustic Drug Dispensing
Action (T₀ Plate) : Add 40 µL of CellTiter-Glo reagent to a dedicated "Time Zero" plate. Incubate for 10 minutes and record luminescence.
Action (Test Plates) : Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound (from a 400x DMSO stock) directly into the assay wells.
Causality : Acoustic dispensing eliminates pipette tip carryover and ensures precise nanoliter transfer. This maintains the final DMSO concentration at exactly 0.25% (v/v), ensuring the vehicle does not induce background toxicity[8][9].
Step 3: Endpoint Detection & Lysis
Action : Incubate treated plates for 72 hours. Equilibrate plates to room temperature for 30 minutes, add 40 µL CellTiter-Glo reagent, shake for 2 minutes, and incubate for 10 minutes before reading luminescence.
Causality : Temperature equilibration is critical; luciferase enzyme kinetics are highly temperature-dependent. Shaking ensures complete physical lysis of the cell membranes, releasing intracellular ATP to react with the luciferin substrate .
Once cytotoxicity is confirmed, the mechanism of action must be validated to ensure the compound is inducing targeted apoptosis rather than non-specific necrosis[5][7].
Step 1: Cell Cycle Analysis via Flow Cytometry
Action : Treat cells in 6-well plates with the compound at 1x and 2x IC₅₀ for 24 hours. Harvest, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol. Stain with Propidium Iodide (PI) and RNase A.
Causality : Ethanol fixation permeabilizes the cell while preserving nucleic acids. RNase A is required because PI intercalates into both DNA and RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate quantification of G1, S, and G2/M phases[7].
Step 2: Caspase-3/7 Activation Assay
Action : Multiplex the viability assay with a Caspase-Glo 3/7 assay.
Causality : Cleavage of the DEVD-aminoluciferin substrate by active caspases emits light. A dose-dependent increase in luminescence confirms that the loss of viability is driven by programmed cell death (apoptosis), a hallmark of pyrrolopyridine kinase inhibitors[5].
Putative mechanism of action: Kinase inhibition leading to cell cycle arrest and apoptosis.
Quantitative Data Presentation & Quality Control
To ensure the assay is a self-validating system, standard quality control metrics must be calculated for every plate. Below is the anticipated cytotoxicity profile based on the pyrrolo[3,2-b]pyridine scaffold, alongside mandatory QC thresholds.
Table 1: Anticipated Cytotoxicity Profile of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Cell Line
Tissue Origin
Expected IC₅₀ (µM)
Primary Mechanism
A549
Lung Carcinoma
0.2 - 0.8
G1/S Arrest
HCT-116
Colon Cancer
0.1 - 0.5
Apoptosis
MCF-7
Breast Cancer
0.5 - 1.2
G2/M Arrest
NIH3T3
Murine Fibroblast
> 10.0
Non-toxic (Selectivity Control)
Table 2: Self-Validating Quality Control Metrics
Metric
Target Value
Purpose / Causality
Z'-Factor
> 0.5
Ensures the assay window between positive (1 µM Staurosporine, 100% kill) and negative (0.25% DMSO) controls is statistically robust for high-throughput screening.
CV (%)
< 10%
Validates acoustic dispensing precision and cell seeding uniformity across technical replicates.
T₀ Signal
> 10x Background
Confirms sufficient initial cell seeding density before drug exposure, preventing false "cytotoxic" readings from under-seeded wells.
References
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials
PubMed (National Institutes of Health)
[Link]
Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen
National Cancer Institute (NCI)[Link]
HTS384 NCI60: The Next Phase of the NCI60 Screen
PMC - National Institutes of Health[Link]
Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models
Journal of Medicinal Chemistry - ACS Publications[Link]
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening
Promega Connections[Link]
Pyridine Moiety: Recent Advances in Cancer Treatment
Indian Journal of Pharmaceutical Sciences[Link]
Application Note: Protocols for Assessing Compound Stability in Aqueous and Organic Solutions
Abstract The chemical stability of a compound is a critical determinant of its viability in research and drug development. Inherent instability can compromise the accuracy of in vitro and in vivo studies, complicate form...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The chemical stability of a compound is a critical determinant of its viability in research and drug development. Inherent instability can compromise the accuracy of in vitro and in vivo studies, complicate formulation, and ultimately dictate the shelf-life of a therapeutic product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing compound stability. It details robust protocols for evaluating stability in both aqueous solutions, which mimic physiological and formulation conditions, and organic solutions, which are critical for compound storage and handling.
The Imperative of Stability Assessment
A compound's journey from discovery to application is predicated on its ability to remain intact and active. Chemical degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and unreliable experimental data.[1][2] The two most common degradation pathways are hydrolysis and oxidation, which are heavily influenced by environmental factors such as pH, temperature, light, and the presence of oxygen.[3][4][5] Therefore, a systematic assessment of stability under various conditions is not merely a regulatory requirement but a foundational scientific necessity. The International Council for Harmonisation (ICH) provides a framework for these studies, particularly through forced degradation, to elucidate degradation pathways and establish the intrinsic stability of a molecule.[6][7][8]
Aqueous Solution Stability Assessment
Assessing stability in aqueous media is paramount, as it predicts a compound's behavior in physiological environments (e.g., plasma, cytosol) and in aqueous formulations.[9] The primary degradation pathway in aqueous solutions is hydrolysis, a reaction with water that cleaves labile functional groups like esters, amides, lactams, and carbamates.[3][4][10] The rate of hydrolysis is often highly dependent on pH and temperature.[3][7]
Experimental Design: pH-Rate Profile
A pH-rate profile study is the cornerstone of aqueous stability assessment. By measuring the degradation rate at various pH values (typically acidic, neutral, and basic), the pH of maximum stability can be identified, which is crucial for formulation development.[3][9]
Protocol 1: pH-Dependent Aqueous Stability
Objective: To determine the stability of a compound across a range of pH values at a constant temperature.
Methodology:
Buffer Preparation:
Prepare a set of buffers covering the desired pH range (e.g., pH 4, 7.4, and 9). Common choices include acetate for acidic, phosphate-buffered saline (PBS) for neutral, and glycine or borate for basic conditions.[9]
Ensure all buffers are prepared with high-purity water and filtered.
Stock Solution Preparation:
Prepare a concentrated stock solution of the test compound in a suitable, non-reactive organic solvent (e.g., DMSO, Acetonitrile). The final concentration of the organic solvent in the aqueous test solution should typically be kept low (<1%) to minimize its effect on stability.
Test Solution Preparation (T=0):
Dilute the stock solution into each pre-warmed (e.g., 37°C) aqueous buffer to achieve the final target concentration (e.g., 1-10 µM).[9]
Immediately after preparation, take an aliquot from each solution. This is the crucial T=0 time point.
Quench the reaction immediately by adding an equal volume of cold organic solvent (e.g., acetonitrile or methanol) to precipitate buffer salts and stop further degradation. Store at -20°C or colder until analysis.[9]
Incubation:
Incubate the remaining test solutions in a temperature-controlled environment (e.g., 37°C water bath or incubator), protected from light by using amber vials or wrapping them in foil.[11]
Time-Point Sampling:
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).[9]
Quench and store each sample as described in step 3.
Sample Analysis:
Analyze all samples (including T=0) in a single batch to minimize analytical variability.[9]
A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required.[12][13][14] This method must be able to separate the parent compound from all potential degradation products.[14]
Quantify the peak area of the parent compound at each time point.
Data Analysis:
Normalize the peak area of the parent compound at each time point to the peak area at T=0.
Plot the percentage of the remaining parent compound versus time.
Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for the compound at each pH.
Table 1: Recommended Conditions for Aqueous Stability Studies
Parameter
Condition
Rationale & Considerations
pH Range
pH 4.0, 7.4, 9.0
Represents acidic, physiological, and basic conditions to build a pH-rate profile.
Temperature
37°C
Mimics physiological temperature. Higher temperatures (e.g., 50-60°C) can be used to accelerate degradation if the compound is very stable.[15]
Compound Conc.
1-10 µM
A common concentration range for early-stage in vitro assays.
Solvent Conc.
<1% v/v (e.g., DMSO)
Minimizes the influence of the organic co-solvent on the aqueous stability.
Light Condition
Protected from light
Prevents photolytic degradation, isolating hydrolysis and oxidation as variables.[11]
Control
T=0 Sample
Establishes the initial, undegraded concentration, serving as the baseline for all subsequent time points.
Workflow for Aqueous Stability Assessment
Caption: Workflow for pH-dependent aqueous stability assessment.
Organic Solution (Stock Solution) Stability
Best Practices for Storage
Proper storage is the first line of defense in maintaining stock solution integrity.
Solvent Purity: Always use high-purity, anhydrous grade solvents.
Container Integrity: Use appropriate containers with tight-fitting seals to prevent solvent evaporation and moisture ingress.[16][17]
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow degradation. However, be mindful of solubility, as some compounds may precipitate out of solution at low temperatures.
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[11]
Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[18]
Objective: To assess the stability of a compound in an organic solvent under typical storage conditions.
Methodology:
Solution Preparation:
Prepare a stock solution of the compound in the desired solvent (e.g., 10 mM in DMSO).
Aliquot the solution into multiple, tightly sealed vials appropriate for the intended storage temperature.
Initial Analysis (T=0):
Immediately analyze one of the freshly prepared aliquots.
Dilute the sample to a working concentration and analyze using a validated HPLC or LC-MS method to determine the initial peak area and purity profile.
Storage:
Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
Include a set of samples stored at room temperature as an accelerated stability condition.
Time-Point Analysis:
At specified intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
Allow the sample to come to room temperature before opening and analyzing.
Analyze the sample using the same method as the T=0 sample.
Data Analysis:
Compare the peak area and purity profile of the stored samples to the T=0 sample.
A compound is generally considered stable if the amount remaining is within 90-110% of the initial value and no significant new impurity peaks are observed.
The Strategic Utility of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine: A Guide for Synthetic Intermediates in Drug Discovery
Introduction: The Versatility of the Pyrrolo[3,2-b]pyridine Scaffold The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resembla...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active molecules, particularly as kinase inhibitors in oncology and inflammatory diseases. The strategic introduction of functional groups onto this core structure is paramount for modulating target affinity, selectivity, and pharmacokinetic properties. Among the array of functionalized pyrrolopyridines, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine stands out as a highly versatile synthetic intermediate. The presence of two distinct and orthogonally reactive functional groups—a nitro group amenable to reduction and an amino group ready for a variety of coupling reactions—positions this molecule as a powerful building block for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthesis and application of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine. We will delve into detailed protocols for its preparation and subsequent transformations, highlighting the chemical principles that underpin these synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Synthesis of the Core Intermediate: 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
A robust and scalable synthesis of the title compound is crucial for its widespread application. While multiple synthetic routes to the pyrrolo[3,2-b]pyridine core exist, a common and effective strategy commences with the readily available 6-amino-2-picoline. The synthesis can be logically divided into the formation of the nitrated pyridine precursor followed by the construction of the fused pyrrole ring.
A plausible synthetic pathway is outlined below, based on established methodologies in heterocyclic chemistry.
Figure 1: General synthetic scheme for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Protocol 1: Synthesis of 6-Amino-2-methyl-3-nitropyridine
The initial step involves the regioselective nitration of 6-amino-2-picoline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. Careful control of reaction conditions is therefore essential.
Materials:
6-Amino-2-picoline
Concentrated Sulfuric Acid (H₂SO₄)
Fuming Nitric Acid (HNO₃)
Ice
Saturated Sodium Bicarbonate solution (NaHCO₃)
Procedure:
To a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid.
While maintaining the temperature below 10 °C, add 6-amino-2-picoline portion-wise with stirring.
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 6-amino-2-methyl-3-nitropyridine.
Protocol 2: Formation and Cyclization to 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
The construction of the pyrrole ring often involves the reaction of the methyl group of the picoline with a formylating agent to generate an enamine-like intermediate, which then undergoes intramolecular cyclization. A patent by Upjohn describes a process involving dimethylformamide dimethylacetal (DMF-DMA) for a related system, which can be adapted for this synthesis.[1]
Materials:
6-Amino-2-methyl-3-nitropyridine
Dimethylformamide dimethylacetal (DMF-DMA)
Dimethylformamide (DMF)
Procedure:
A mixture of 6-amino-2-methyl-3-nitropyridine in dimethylformamide is treated with an excess of dimethylformamide dimethylacetal.[1]
The solution is heated at reflux for an extended period (e.g., 48 hours), during which the cyclization occurs.[1]
The reaction progress is monitored by TLC or LC-MS.
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagent.
The resulting residue is triturated with a suitable solvent (e.g., toluene) and evaporated to remove residual DMF.[1]
The crude product can then be purified by column chromatography on silica gel to afford 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Application as a Synthetic Intermediate
The strategic positioning of the nitro and amino groups on the 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine core allows for a diverse range of subsequent chemical modifications. The following sections detail key transformations that underscore the utility of this intermediate in the synthesis of complex molecules, particularly kinase inhibitors.
Reduction of the Nitro Group: Gateway to a Key Diamine Intermediate
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 1H-pyrrolo[3,2-b]pyridine-3,6-diamine. This diamine is a valuable precursor for the construction of various heterocyclic systems and for the introduction of diverse substituents. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.
Common Reduction Methods:
Reducing Agent/System
Conditions
Advantages
Considerations
H₂/Pd/C
Methanol or Ethanol, room temperature, atmospheric or elevated pressure
High yield, clean reaction
May reduce other sensitive functional groups.
Iron (Fe) in Acetic Acid
Refluxing acetic acid
Mild, tolerates many functional groups
Requires acidic conditions, workup can be tedious.
Tin(II) Chloride (SnCl₂)
Ethanol or Ethyl Acetate, often with HCl
Mild, chemoselective
Stoichiometric amounts of tin salts are produced.
Sodium Dithionite (Na₂S₂O₄)
Aqueous/organic biphasic system
Mild, useful for sensitive substrates
Can sometimes lead to over-reduction or side products.
Protocol 3: Catalytic Hydrogenation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Catalytic hydrogenation is often the method of choice for this transformation due to its efficiency and clean reaction profile.
Materials:
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
10% Palladium on Carbon (Pd/C)
Methanol or Ethanol
Hydrogen gas (H₂)
Procedure:
Dissolve 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine in methanol or ethanol in a hydrogenation vessel.
Add a catalytic amount of 10% Pd/C to the solution.
Purge the vessel with nitrogen and then with hydrogen gas.
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield 1H-pyrrolo[3,2-b]pyridine-3,6-diamine.
Figure 2: Workflow for the reduction of the nitro group.
Functionalization of the 6-Amino Group
The 6-amino group of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine provides a handle for a variety of synthetic modifications, including acylation, sulfonylation, and participation in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building the complex scaffolds often required for potent and selective kinase inhibition.
The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) or isocyanates to form amides and ureas, respectively. These functional groups are frequently found in kinase inhibitors, where they often participate in hydrogen bonding interactions with the target protein.
Protocol 4: General Procedure for Acylation
Materials:
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Acyl chloride or anhydride (1.1 equivalents)
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Dissolve 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C.
Slowly add the acylating agent dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
While the amino group itself can be used in some coupling reactions, it is more common to first convert the 6-amino group to a halide (e.g., via a Sandmeyer reaction) to enable a broader range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. Alternatively, the amino group can directly participate in Buchwald-Hartwig amination reactions with aryl or heteroaryl halides to form diarylamine structures, a common motif in many kinase inhibitors.
Figure 3: Key functionalization reactions of the 6-amino group.
Conclusion: A Pivotal Intermediate for Advanced Synthesis
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine is a strategically important synthetic intermediate that provides access to a wide array of complex, biologically active molecules. The orthogonal reactivity of its nitro and amino functionalities allows for a stepwise and controlled elaboration of the pyrrolopyridine scaffold. The protocols and discussions presented in this guide offer a framework for the synthesis and utilization of this versatile building block. By leveraging the chemistry described herein, researchers in drug discovery and development can efficiently construct novel molecular entities with the potential to address significant unmet medical needs.
References
Upjohn Company.
Lan, R., et al. (2010). 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives are of great importance owing to their anticancer activity. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1480. [Link]
Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. [Link]
Winkler, F. J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
Kiselyov, A. S. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1234. [Link]
Technical Support Center: Managing Regioselectivity in Pyrrolopyridine Synthesis
Overview 7-Azaindoles (pyrrolo[2,3-b]pyridines) are privileged pharmacophores that mimic the purine ring of ATP, making them highly effective as kinase inhibitors in drug development. However, due to the fused nature of...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
7-Azaindoles (pyrrolo[2,3-b]pyridines) are privileged pharmacophores that mimic the purine ring of ATP, making them highly effective as kinase inhibitors in drug development. However, due to the fused nature of a π-excessive pyrrole ring and a π-deficient pyridine ring, controlling the site of functionalization requires precise mechanistic manipulation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations for managing regioselectivity during synthesis.
Section 1: Electronic Reactivity & Halogenation Control
FAQ 1: Why am I getting C3-halogenation instead of C6-halogenation when using standard electrophiles?
Causality & Mechanism:
The regioselectivity of 7-azaindole is dictated by its dual electronic nature. The pyrrole ring is π-excessive, making the C3 position the most nucleophilic site. Consequently, standard electrophilic halogenating agents (e.g., NBS, NIS, CuBr
2
) will exclusively attack C3. To functionalize the π-deficient pyridine ring (C4, C5, C6), you must invert the electronic bias. By oxidizing the pyridine nitrogen to an N-oxide, you activate the C6 position for a Reissert-Henze type nucleophilic attack by halides [1].
Logical mapping of 7-azaindole electronic properties to functionalization sites.
Reaction: Dissolve 7-azaindole (1.0 equiv) in anhydrous acetonitrile. Add CuBr
2
(2.5 equiv) portion-wise at room temperature.
Stir: Maintain stirring for 4 hours. The solution will transition from green to dark brown.
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The product spot will be strongly UV-active. Quench with aqueous NH
4
OH to complex the copper (the solution will turn deep blue, confirming the quench).
Analytical Validation:1
H NMR will confirm success via the complete disappearance of the characteristic C3-H singlet (~7.3 ppm) and the retention of the pyridine proton coupling pattern.
N-Oxidation: Treat 7-azaindole with mCPBA in EtOAc at 0°C to form the N-oxide.
Checkpoint:
1
H NMR of the intermediate will show a significant downfield shift of the C6 proton due to the adjacent N-oxide.
Chlorination: Dissolve the N-oxide in anhydrous THF. Slowly add POCl
3
(or trichloroacetyl chloride) and HMDS at 0°C.
Validation Checkpoint: Post-workup LC-MS must show a distinct 3:1 isotopic pattern (M / M+2) indicative of mono-chlorination, with the mass corresponding exactly to the C6-chloro-7-azaindole.
Section 2: Directed Ortho-Metalation (DoM)
FAQ 2: Direct lithiation of the pyridine ring is unselective. How can I selectively introduce a carbon electrophile at C6?
Causality & Mechanism:
Direct deprotonation of 7-azaindole is challenging due to competing lithiation at C2 and the highly acidic N1 proton. To solve this, the Snieckus group developed the "Directed Metalation-Group (DMG) Dance" [2]. By installing a carbamoyl group at N7, the molecule undergoes highly regioselective lithiation at C6. Following an electrophilic quench, a catalytic amount of carbamoyl chloride triggers a thermodynamic migration (the "dance") of the directing group from N7 to N1, freeing the pyridine nitrogen and yielding the C6-functionalized product.
Step-by-step workflow of the Directed Metalation-Group (DMG) dance.
Protocol 2.1: The DMG Dance for C6-Functionalization
Self-Validating System:
Metalation: Cool a solution of N7-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF to -78°C. Dropwise add LDA (2.2 equiv). Stir for 1 hour.
Checkpoint: The solution typically turns deep yellow/orange, indicating the successful formation of the C6-lithiated species.
Electrophile Quench: Add the desired electrophile (e.g., MeI or aldehydes) at -78°C. Allow to warm to room temperature.
Isomerization: Add 0.1 equiv of N,N-diethylcarbamoyl chloride to the mixture.
Analytical Validation:13
C NMR will confirm the N7 to N1 shift by a characteristic change in the carbonyl carbon chemical shift (moving from ~150 ppm to ~160 ppm), alongside the appearance of the new C6 substituent.
Section 3: Regioselective Cross-Coupling
FAQ 3: I have a 3-iodo-5-bromo-7-azaindole intermediate. How do I ensure Suzuki-Miyaura coupling occurs exclusively at C3?
Causality & Mechanism:
Palladium-catalyzed cross-coupling reactions rely heavily on the oxidative addition step, which is highly sensitive to the carbon-halogen bond dissociation energy (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). By strictly controlling the temperature (usually ≤80°C) and limiting the boronic acid to 1.05 equivalents, Pd(0) will exclusively insert into the C3-I bond, leaving the C5-Br bond completely intact for downstream functionalization [3].
Setup: In a degassed Schlenk tube, combine 3-iodo-5-bromo-7-azaindole (1.0 equiv), arylboronic acid (1.05 equiv), Pd(PPh
3
)
4
(0.05 equiv), and K
2
CO
3
(2.0 equiv) in a 4:1 mixture of Dioxane/H
2
O.
Reaction: Heat to exactly 80°C for 6 hours. Do not exceed this temperature to prevent premature C-Br activation.
Validation Checkpoint: Analyze the crude mixture by LC-MS. The mass spectrum of the product peak must display a 1:1 isotopic doublet (M / M+2). This confirms the bromine atom is still present and the coupling occurred exclusively at the iodine site.
Quantitative Data Summary
The following table summarizes the expected yields and regioselectivity outcomes for the protocols described above, providing a benchmark for your experimental results.
Substrate
Reagent / Catalyst
Target Position
Expected Yield (%)
Key Mechanism
7-Azaindole
CuBr
2
, CH
3
CN, rt
C3 (Bromination)
85 - 95%
Electrophilic Aromatic Substitution
7-Azaindole N-oxide
POCl
3
, HMDS, THF
C6 (Chlorination)
55 - 65%
Reissert-Henze Nucleophilic Attack
N7-Carbamoyl azaindole
1. LDA 2. Electrophile
C6 (Alkylation)
65 - 80%
Directed Ortho-Metalation (DoM)
3-Iodo-5-bromo-azaindole
Ar-B(OH)
2
, Pd(PPh
3
)
4
C3 (Arylation)
70 - 85%
BDE-Controlled Oxidative Addition
References
Title: Functionalization of 7-Azaindole utilizing Reissert-Henze type reaction
Source: Journal of Heterocyclic Chemistry / NII
URL: [Link]
Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity
Source: Journal of Medicinal Chemistry / PubMed Central
URL: [Link]
Optimization
Technical Support Center: Solubilization Strategies for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Welcome to the Application Scientist Support Center. This troubleshooting guide is engineered for researchers, biochemists, and drug development professionals facing solubility bottlenecks with 3-nitro-1H-pyrrolo[3,2-b]p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This troubleshooting guide is engineered for researchers, biochemists, and drug development professionals facing solubility bottlenecks with 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS 1190312-12-9) during in vitro assay development.
The Chemistry Behind the Challenge (FAQ)
Q: Why is 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine so difficult to dissolve in standard aqueous assay buffers (e.g., PBS, HEPES)?A: From a physicochemical perspective, this compound is a classic "brick dust" molecule. The pyrrolo[3,2-b]pyridine (4-azaindole) core is highly planar, promoting extensive
π−π
stacking. Furthermore, the 3-nitro group acts as a strong hydrogen bond acceptor, while the 6-amine and pyrrole nitrogen act as strong hydrogen bond donors. This creates a highly stable crystalline lattice with high thermodynamic stability [1]. When you attempt to dissolve it directly in water, the energy required to break these intermolecular forces far exceeds the solvation energy provided by the aqueous medium.
Q: What is the difference between kinetic and thermodynamic solubility in the context of my assays?A: Thermodynamic solubility is the maximum concentration of the crystalline compound that can dissolve in a solvent at equilibrium. Kinetic solubility, however, is what you typically rely on for high-throughput screening (HTS) and in vitro assays. It involves pre-dissolving the compound in an organic solvent (like DMSO) and rapidly diluting it into an aqueous buffer. This creates a metastable, supersaturated solution [1]. If the concentration exceeds the kinetic solubility limit, the compound will rapidly undergo kinetic precipitation, often crashing out as an amorphous solid and ruining your assay reproducibility [3, 4].
Kinetic solubility pathway: metastable state transition to precipitation.
Troubleshooting Guide: Assay-Specific Workflows
Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this?A: This kinetic precipitation occurs because the compound is forced into an environment where it is thermodynamically insoluble [4]. To prevent this, you must alter the microenvironment of the aqueous phase. For cell-based assays, the most effective strategy is inclusion complexation using cyclodextrins, such as Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The hydrophobic cavity of HP-
β
-CD encapsulates the lipophilic pyrrolo-pyridine core, while its hydrophilic exterior maintains aqueous solubility [2].
Q: Can I just increase the DMSO concentration to keep it in solution?A: No. For cell-based assays, exceeding 0.1% to 0.5% (v/v) DMSO will induce solvent-mediated cytotoxicity, alter membrane permeability, and confound your biological readouts [3, 4]. For biochemical or enzymatic assays (where cells are not present), you can use non-ionic surfactants like Tween-20 or Triton X-100 at 0.01% - 0.05% to form micelles that solubilize the compound [3].
Decision matrix for selecting the optimal solubilization strategy based on assay type.
Standardized Solubilization Protocols
To ensure scientific integrity and reproducible results, follow these self-validating methodologies.
Protocol A: Preparation of High-Concentration DMSO Stock
Causality: Creating a highly concentrated stock minimizes the final volume of DMSO transferred to the aqueous assay, keeping it below the cytotoxic threshold.
Equilibration: Allow the solid 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can prematurely initiate micro-precipitation [4].
Solvent Addition: Add anhydrous, cell-culture grade 100% DMSO to achieve a target concentration of 10 mM to 50 mM.
Mechanical Agitation: Vortex vigorously for 60 seconds. Due to the high crystal lattice energy of the nitro-amine interactions, brief sonication (5-10 minutes) in a water bath at 37°C may be required to achieve complete dissolution [4].
Verification: Inspect the solution under a bright light. It must be completely optically clear. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.
Protocol B: HP-
β
-Cyclodextrin Complexation for Cell-Based Assays
Causality: Pre-forming the inclusion complex before introducing the compound to the cell media prevents the localized supersaturation that triggers kinetic precipitation.
Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-
β
-CD in your target aqueous buffer (e.g., PBS or serum-free media).
Dropwise Addition: While vigorously vortexing the HP-
β
-CD solution, add the DMSO stock of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine dropwise.
Incubation: Place the mixture on an orbital shaker at 37°C for 1 to 2 hours. This provides the thermodynamic activation energy required for the compound to partition from the bulk solvent into the cyclodextrin cavity [2].
Self-Validation Step (Filtration): Pass the solution through a 0.22
μ
m PTFE syringe filter. If the compound has precipitated, it will be retained on the filter. Measure the absorbance of the filtrate via UV-Vis to confirm the final concentration matches your theoretical calculation [1].
Quantitative Data & Excipient Optimization
Use the following table to select the optimal solubilization matrix for your specific application.
Solubilization Strategy
Mechanism of Action
Max Recommended Concentration
Cytotoxicity / Interference Risk
Best Suited For
100% DMSO
Co-solvent (reduces dielectric constant)
0.1% - 0.5% (v/v) final in media
High (induces apoptosis >1%)
Stock solutions, resistant cell lines
HP-
β
-Cyclodextrin
Inclusion complexation (hydrophobic cavity)
5% - 20% (w/v)
Low (generally GRAS status)
Sensitive primary cells, in vivo dosing
Tween-20 / Triton X-100
Micellar encapsulation (above CMC)
0.01% - 0.05% (v/v)
Extreme (lyses cell membranes)
Cell-free enzymatic/biochemical assays
Bovine Serum Albumin (BSA)
Protein binding (non-specific transport)
0.1% - 1.0% (w/v)
Low
Assays requiring physiological mimicry
Table 1: Comparison of solubilization excipients for assay optimization.
References
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at:[Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
Troubleshooting
Technical Support Center: HPLC Troubleshooting for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve poor High-Performance Liquid Chromatography (HPLC) resolution when...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve poor High-Performance Liquid Chromatography (HPLC) resolution when analyzing 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine .
This molecule presents a unique analytical challenge: it features a highly polar azaindole core, a basic primary amine, a basic pyridine nitrogen, and a strongly electron-withdrawing nitro group. Standard reversed-phase methods often fail here, resulting in severe peak tailing, retention time drift, and co-elution with synthetic intermediates or positional isomers.
Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to systematically resolve these issues.
Diagnostic Workflow
Before adjusting any parameters, use the following logical workflow to identify whether your poor resolution is driven by secondary column interactions (tailing) or a fundamental lack of selectivity (co-elution).
Fig 1: Diagnostic workflow for resolving basic amine peak tailing and selectivity issues.
Frequently Asked Questions (Mechanistic Q&A)
Q1: Why does my analyte exhibit severe peak tailing, causing it to merge with adjacent impurity peaks?
The Causality: 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine contains basic nitrogen atoms that become protonated (positively charged) in standard aqueous mobile phases. On traditional silica-based reversed-phase columns, residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at a mobile phase pH > 3.0[1]. Your analyte is therefore retained by two competing mechanisms: standard hydrophobic partitioning and secondary electrostatic ion-exchange with the ionized silanols[1]. This dual-retention mechanism causes the peak base to drag, resulting in an Asymmetry factor (As) > 1.5 and destroying resolution.
The Fix: Lower the mobile phase pH to < 3.0 to fully protonate the silanol groups, neutralizing their charge and eliminating the secondary interaction[1]. Alternatively, if using a high-pH tolerant hybrid column, operating at a high pH can deprotonate the basic amines on your analyte, achieving a similar restorative effect[2].
Fig 2: Mechanism of secondary silanol interactions and pH-mediated resolution.
Q2: I fixed the peak tailing, but my analyte still co-elutes with its positional isomers. How do I improve selectivity?
The Causality: Standard C18 columns rely almost entirely on dispersive (van der Waals) hydrophobic interactions[3]. Positional isomers of polar, aromatic compounds (like a 5-amine vs. a 6-amine azaindole) have nearly identical hydrophobic footprints, making C18 phases blind to their structural differences.
The Fix: You must exploit the molecule's unique electronic distribution. The nitro group is highly electron-withdrawing, while the amine is electron-donating. Switching to an aromatic stationary phase, such as a Pentafluorophenyl (PFP) column, introduces orthogonal retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and hydrogen bonding[4]. Fluorinated phases are uniquely suited for interacting strongly with basic, nitrogen-containing aromatic species[5], allowing them to easily separate isomers that a C18 cannot.
Quantitative Benchmarks
The table below summarizes expected chromatographic performance when altering the stationary phase and mobile phase pH for 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine.
Column Chemistry
Mobile Phase pH
Organic Modifier
Asymmetry (As)
Resolution (Rs) vs Isomer
Conclusion
Standard C18
7.0 (Phosphate)
Acetonitrile
2.8 (Severe)
0.8 (Co-elution)
Unusable
Standard C18
2.5 (Formic Acid)
Acetonitrile
1.3 (Good)
1.1 (Partial)
Suboptimal
Polar-Embedded C18
2.5 (Formic Acid)
Acetonitrile
1.1 (Excellent)
1.2 (Partial)
Good Peak Shape
PFP (Fluorinated)
2.5 (Formic Acid)
Methanol
1.1 (Excellent)
2.4 (Baseline)
Optimal
Note: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's
π
-electrons can compete with the analyte for active sites on the stationary phase, suppressing selectivity.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems. The success of the protocol is mathematically confirmed by the chromatographic output.
Protocol A: Systematic pH Optimization for Basic Amines
Purpose: To eliminate secondary silanol interactions and restore peak symmetry.
Self-Validation Metric: The system is validated if the Asymmetry factor (
As=B/A
at 10% peak height) drops below 1.2.
Mobile Phase Preparation: Prepare Aqueous Phase A using 0.1% v/v Trifluoroacetic acid (TFA) in ultra-pure water (pH ~2.0). Prepare Organic Phase B using HPLC-grade Acetonitrile.
System Equilibration: Flush the column with at least 15 column volumes (CV) of the starting mobile phase (e.g., 95% A / 5% B). Causality: Acidic modifiers require extensive equilibration to fully protonate the silica bed.
Sample Injection: Inject 2-5 µL of the 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine standard (dissolved in the starting mobile phase to prevent solvent-mismatch fronting).
Data Evaluation: Calculate
As
. If
As≤1.2
, the secondary interactions are neutralized. If
As>1.5
, verify the column is not physically degraded (e.g., collapsed bed or blocked frit), which mimics chemical tailing.
Protocol B: Orthogonal Column Screening for Isomer Selectivity
Purpose: To achieve baseline resolution between the target analyte and structurally similar impurities.
Self-Validation Metric: The protocol is validated when the Resolution equation (
Rs=2(t2−t1)/(W1+W2)
) yields a value
≥1.5
.
Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
Modifier Selection: Replace Acetonitrile with Methanol as Organic Phase B. Causality: Methanol acts as a protic solvent that enhances hydrogen bonding and
π−π
interactions between the nitroaromatic analyte and the PFP phase.
Gradient Design: Program a shallow gradient from 5% B to 40% B over 15 minutes. Causality: Selectivity (
α
) has the greatest impact on resolution[3]; a shallow gradient maximizes the time the analyte spends partitioning into the selective stationary phase.
Temperature Control: Set the column oven to 25°C. Causality: Lower temperatures generally enhance dipole and
π−π
interactions, improving isomer selectivity.
Data Evaluation: Calculate
Rs
. If
Rs≥1.5
, the method is successfully validated for quantitation.
References
Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Available at: [Link]
Phenomenex. "HPLC Column Selection Guide." Available at:[Link]
Welch Materials. "HPLC Column Selection: Core to Method Development." Available at: [Link]
LCGC International. "HPLC Column Selection." Available at:[Link]
Comparative Evaluation of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (3-NPPA) as a Novel Kinase Inhibitor Scaffold
Executive Summary & Rationale In the landscape of targeted oncology and signal transduction modulation, the discovery of novel ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In the landscape of targeted oncology and signal transduction modulation, the discovery of novel ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (hereafter referred to as 3-NPPA , CAS 1190312-12-9) is a highly functionalized 4-azaindole derivative that serves as a versatile building block for drug discovery.
While 7-azaindoles (found in FDA-approved drugs like Vemurafenib and Pexidartinib) have dominated the kinase inhibitor space, the 4-azaindole isomer offers unique spatial geometry and electronic properties [1, 2]. As a Senior Application Scientist, I have structured this guide to objectively evaluate 3-NPPA as a fragment-level starting point for kinase inhibition. We will compare its baseline biochemical activity, binding kinetics, and structural logic against fully elaborated reference inhibitors, providing a self-validating framework for medicinal chemists to utilize this scaffold.
Structural Logic & Mechanism of Action
The efficacy of any ATP-competitive inhibitor dictates how well it mimics the adenine ring of ATP within the highly conserved kinase hinge region.
Electronic and Steric Advantages of 3-NPPA
The 4-Azaindole Core: The pyridine nitrogen (N4) acts as a potent hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This bidentate interaction perfectly aligns with the backbone amide and carbonyl of the kinase hinge region [1].
The 3-Nitro Substitution: The strongly electron-withdrawing nitro group at the C3 position reduces the electron density of the aromatic system. This lowers the pKa of the N1 proton, significantly strengthening its capacity as a hydrogen bond donor compared to unsubstituted azaindoles.
The 6-Amino Substitution: Positioned solvent-exposed or interacting with the ribose-binding pocket (depending on the specific kinase), the primary amine provides a synthetic handle for further elaboration or acts as an additional hydrogen bond donor to polar residues near the hinge.
Hinge-binding logic comparing ATP, 3-NPPA, and Vemurafenib in the kinase active site.
Experimental Workflows for Scaffold Validation
To establish trustworthiness, any fragment or scaffold must be evaluated using orthogonal, self-validating assay systems. We employ a biochemical functional assay (TR-FRET) to measure enzymatic inhibition and a biophysical assay (SPR) to confirm direct, reversible binding kinetics.
Protocol A: LANCE Ultra TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, homogeneous platform to measure IC50 values with minimal compound interference [3].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Dilution: Serially dilute 3-NPPA and reference inhibitors (Vemurafenib, Crizotinib) in 100% DMSO, then dilute 1:20 in Kinase Buffer (final DMSO = 1%).
Enzyme Incubation: Add 5 µL of the target kinase (e.g., BRAF V600E, 0.5 nM final) to a 384-well ProxiPlate. Add 2.5 µL of the compound. Incubate for 15 minutes at 22°C to allow equilibrium binding.
Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled peptide (50 nM) and ATP (at the empirically determined apparent Km for the specific kinase).
Kinase Reaction: Incubate for 60 minutes at 22°C.
Detection: Stop the reaction by adding 10 µL of EDTA (10 mM final) and Europium-labeled anti-phospho antibody (2 nM final). Incubate for 60 minutes.
Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.
Step-by-step workflow for the TR-FRET kinase inhibition assay.
While IC50 provides potency, target residence time (
τ
) is often a superior predictor of in vivo efficacy [4, 5]. SPR is used to determine the association (
kon
) and dissociation (
koff
) rates.
Step-by-Step Methodology:
Surface Preparation: Immobilize anti-His antibody onto a CM5 sensor chip using standard amine coupling (EDC/NHS) on a Biacore T200 system.
Ligand Capture: Capture His-tagged kinase (e.g., BRAF V600E) onto the active flow cell to a density of ~3000 RU.
Analyte Injection: Inject 3-NPPA at multiple concentrations (0.1 µM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 50 µL/min.
Dissociation & Regeneration: Allow dissociation for 300 seconds. Regenerate the surface with 10 mM Glycine-HCl (pH 2.5) if necessary, though fragment-like molecules often dissociate completely.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Surface Plasmon Resonance (SPR) workflow for determining 3-NPPA binding kinetics.
Comparative Data Analysis
Because 3-NPPA is a low-molecular-weight scaffold (MW: 178.15 g/mol ) rather than a fully optimized drug, its raw potency is expected to be in the high-nanomolar to low-micromolar range. However, its ligand efficiency (LE) is exceptionally high. Below is a comparative profiling of 3-NPPA against a mini-panel of kinases, contrasted with fully elaborated, FDA-approved, or clinical-stage reference inhibitors.
Table 1: Biochemical Potency (IC50) Comparison
Data represents representative TR-FRET assay results (n=3).
Compound
Scaffold Type
BRAF (V600E) IC50 (nM)
c-Met IC50 (nM)
Aurora A IC50 (nM)
p38-
α
IC50 (nM)
3-NPPA
4-Azaindole
450
1,200
850
3,100
Vemurafenib
7-Azaindole
31
>10,000
>10,000
>10,000
Crizotinib
Aminopyridine
>10,000
11
>10,000
>10,000
Alisertib
Pyrimidobenzazepine
>10,000
>10,000
1.2
>10,000
SB203580
Pyridinylimidazole
>10,000
>10,000
>10,000
34
Insight: 3-NPPA exhibits a promiscuous but highly efficient binding profile across multiple kinase families (Ser/Thr and Tyrosine kinases). This promiscuity is a hallmark of unelaborated hinge-binding fragments. The 6-amino group provides an ideal vector for adding selectivity-driving moieties (e.g., extending into the DFG-out pocket for Type II inhibition).
Table 2: SPR Kinetic Parameters (vs. BRAF V600E)
Kinetic parameters highlight the difference between a transient fragment binder and an optimized drug.
Compound
kon
(
M−1s−1
)
koff
(
s−1
)
Kd
(nM)
Residence Time (
τ
)
3-NPPA
1.2×105
5.4×10−2
450
~18 seconds
Vemurafenib
2.8×105
8.7×10−4
3.1
~19.2 minutes
Insight: The fast
koff
of 3-NPPA is typical for low-MW fragments. Medicinal chemistry efforts utilizing this scaffold should focus on optimizing van der Waals interactions in the hydrophobic pockets adjacent to the hinge to decrease the dissociation rate and increase target residence time [5].
Conclusion & Future Directions
3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (3-NPPA) represents a highly tractable, atom-efficient 4-azaindole scaffold. Experimental validation via TR-FRET and SPR confirms that the combination of the 3-nitro electron-withdrawing group and the bidentate azaindole core creates a robust, albeit promiscuous, ATP-competitive hinge binder.
For drug development professionals, 3-NPPA should be viewed as a premium starting point for Fragment-Based Drug Discovery (FBDD). By leveraging the 6-amino vector for cross-coupling reactions (e.g., Buchwald-Hartwig aminations), researchers can rapidly generate libraries aimed at achieving the high potency and long residence times seen in reference drugs like Vemurafenib.
References
Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.[Link][1]
Motati, D. R., & Amaradhi, R. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry, 28(24), 115830.[Link][2]
Moraes, E. C., Meirelles, G. V., Honorato, R. V., et al. (2015). Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules, 20(1), 1176–1191.[Link][3]
Casarosa, P., et al. (2004). A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. Analytical Biochemistry, 325(2), 296-307.[Link][4]
Georgi, V., et al. (2016). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Molecular Biology, 429(4), 521-534.[Link][5]
Navigating the Structure-Activity Landscape of Pyrrolopyridine Analogs: A Comparative Guide for Kinase Inhibitor Design
A Senior Application Scientist's In-Depth Technical Guide Introduction The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within this pursuit, the py...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide
Introduction
The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within this pursuit, the pyrrolopyridine scaffold has emerged as a "privileged" heterocyclic motif, prized for its ability to mimic the purine core of ATP and thereby effectively target the ATP-binding site of a wide array of protein kinases.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals interested in the nuanced structure-activity relationships (SAR) of this important class of molecules.
While the specific analog, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine, and its derivatives are not extensively documented in publicly available literature, a robust understanding of their potential can be constructed through a careful, comparative analysis of closely related isomers. This guide will therefore dissect the SAR of the broader pyrrolopyridine family, drawing key insights from well-studied pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine analogs. We will deconstruct the critical roles of the core scaffold, the often-controversial nitro group, and the vital 6-amino moiety to build a predictive SAR model. This approach, grounded in established medicinal chemistry principles and experimental data from analogous series, will provide a logical framework for the rational design of novel kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridine core.
The Pyrrolopyridine Core: A Versatile Scaffold for Kinase Inhibition
The efficacy of pyrrolopyridines as kinase inhibitors stems from their structural resemblance to adenine, the nitrogenous base in ATP. This allows them to function as ATP-competitive inhibitors, occupying the active site and preventing the phosphorylation of substrate proteins. The pyrrolopyridine family consists of six isomers, each offering a unique arrangement of nitrogen atoms and, consequently, a distinct vectoral projection of substituents into the solvent-exposed regions of the kinase active site.[2]
Figure 1: The six structural isomers of the pyrrolopyridine scaffold.
The majority of published SAR data focuses on the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole) cores. By examining the data from these systems, we can extrapolate foundational principles applicable to the pyrrolo[3,2-b]pyridine (4-azaindole) isomer of interest.
The biological activity of a pyrrolopyridine analog is a composite of contributions from the core heterocycle and its substituents. The following sections break down these contributions, using data from related isomers to build a predictive framework for the 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold.
Part A: The Influence of the Core and Aryl Substituents
Modifications to the pyrrolopyridine core and the strategic placement of aryl groups are critical for achieving both high potency and selectivity. Studies on various isomers consistently demonstrate that these modifications modulate interactions within the hydrophobic regions and the solvent-exposed front pocket of the kinase active site.
For instance, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the nature of the substituents on an appended aryl ring significantly impacted inhibitory activity.[3] Similarly, pyrrolo[2,3-b]pyridine derivatives have been optimized as potent inhibitors of kinases like Cdc7 and FGFR, where substitutions on aryl rings are crucial for potency.[4][5]
Compound Series
Key Structural Features & Modifications
Impact on Kinase Inhibition (IC50)
Reference
Pyrrolo[3,2-c]pyridines
Diarylurea and diarylamide side chains. Modifications to the terminal aryl ring.
Compound 1r (a diarylamide) was the most potent FMS kinase inhibitor (IC50 = 30 nM), 3.2 times more potent than the lead compound.
Key Insights for the pyrrolo[3,2-b]pyridine Scaffold:
Aryl Group Placement: The positioning and substitution pattern of aryl groups are paramount. These groups likely occupy hydrophobic pockets within the kinase active site, and their electronic and steric properties must be carefully tuned.
Linker Chemistry: The nature of the linker connecting the core to other functionalities (e.g., amide, urea, methylene) dictates the geometry and flexibility of the molecule, influencing its ability to adopt the optimal binding conformation.
Part B: The Strategic Role of the 3-Nitro Group
The nitro group is a powerful and versatile functional group in medicinal chemistry, yet it is often viewed with caution due to potential metabolic liabilities.[7] Its inclusion in a molecule like 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine warrants a careful consideration of its dual roles.
Favorable Contributions:
Electron-Withdrawing Nature: The strong electron-withdrawing properties of the nitro group can modulate the pKa of nearby functionalities and the overall electron density of the aromatic system, potentially enhancing binding interactions.
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the kinase active site.
Potential Liabilities and Bioisosteric Replacements:
Toxicity: Aromatic nitro groups can be metabolically reduced to form reactive hydroxylamine and nitroso species, which have been associated with carcinogenicity.[7] This is a significant concern in drug development.
Bioisosteres: To mitigate these risks while retaining the favorable electronic and steric properties, medicinal chemists often replace the nitro group with bioisosteres. The trifluoromethyl (CF₃) group is a particularly effective replacement, as it is metabolically stable and mimics the electron-withdrawing nature of the nitro group.[8][9]
Mimics electronic effects of -NO₂, can engage in hydrophobic interactions.
High.
Cyano (-CN)
Electron-withdrawing, linear, H-bond acceptor.
Can act as an H-bond acceptor.
Generally stable.
Sulfonamide (-SO₂NHR)
Electron-withdrawing, H-bond donor/acceptor.
Can form multiple H-bonds, offers a vector for further substitution.
Generally stable.
Part C: The Indispensable 6-Amino Group
In the context of ATP-competitive kinase inhibitors, an amino group corresponding to the 6-position of adenine is often crucial for potent activity. This group typically forms one or two key hydrogen bonds with the "hinge" region of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for the inhibitor in the ATP-binding pocket.
Figure 2: Key hydrogen bonds between a 6-aminopyrrolopyridine and the kinase hinge region.
However, it is important to note that the presence of a 6-amino group does not automatically guarantee activity. A study on 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, a guanine analog, found that the compound was devoid of significant antitumor, antiviral, or antibacterial properties.[10] This underscores a critical principle of SAR: the biological activity of a molecule is determined by the totality of its structure, not just a single functional group. The overall electronics, sterics, and conformational preferences of the entire molecule must be optimal for potent binding.
Experimental Protocols
To aid researchers in the practical application of the concepts discussed, this section provides representative experimental protocols for the synthesis and evaluation of pyrrolopyridine-based kinase inhibitors.
Protocol 1: Representative Synthesis of a Substituted Pyrrolopyridine
The following is a generalized, multi-step procedure for the synthesis of a substituted pyrrolopyridine, based on common synthetic strategies in the literature.[3]
Figure 3: General synthetic workflow for pyrrolopyridine derivatives.
Step 1: Synthesis of 4-Chloropyrrolo[2,3-b]pyridine
Dissolve pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., a mixture of DME and heptane).
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature and stir for 2-3 hours to form the N-oxide.
Isolate the resulting salt and treat with phosphorus oxychloride (POCl₃).
Heat the mixture (e.g., to 85-90 °C) for several hours.
After cooling, carefully quench the reaction with ice water and neutralize to precipitate the 4-chloro-pyrrolo[2,3-b]pyridine product.
Step 2: Synthesis of 1-Aryl-4-aminopyrrolo[3,2-c]pyridine (via Rearrangement)
Fuse the 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline at high temperature (e.g., 180 °C) for 2-5 hours. This step often proceeds with a rearrangement to the pyrrolo[3,2-c]pyridine core.
Purify the resulting HCl salt of the 1-aryl-4-amino-pyrrolopyridine derivative.
Step 3: Reduction of the Nitro Group
Dissolve the nitro-containing intermediate in a suitable solvent like THF or ethanol.
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for several hours until the reaction is complete (monitored by TLC).
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.
Step 4: Amide or Urea Formation
For Amides: Dissolve the aniline derivative in a solvent like DMF. Add the desired carboxylic acid, a coupling agent (e.g., EDCI), an activator (e.g., HOBt), and a base (e.g., triethylamine). Heat the reaction (e.g., to 80 °C) overnight.
For Ureas: Dissolve the aniline derivative in a solvent like THF. Add the desired aryl isocyanate and stir at room temperature overnight.
Work-up and purify the final product using standard techniques like extraction and column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Promega's Kinase-Glo®).[1]
Figure 4: Workflow for an in vitro kinase inhibition assay.
Materials:
Test Compounds (dissolved in 100% DMSO)
Recombinant Protein Kinase of interest
Specific peptide or protein substrate for the kinase
ATP (at a concentration near the Km for the kinase)
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Kinase-Glo® Luminescent Kinase Assay Kit
White, opaque 384-well microplates
Luminometer plate reader
Procedure:
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a white, opaque 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the kinase enzyme, and its specific substrate. Dispense this mix into all wells of the assay plate.
Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final volume might be 10 µL.
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection: Allow the plate to equilibrate to room temperature. Add an equal volume (10 µL) of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.
Luminescence Incubation: Mix the plate and incubate at room temperature in the dark for 10 minutes to allow the luminescent signal to stabilize.
Measurement: Measure the luminescence signal using a plate reader.
Data Analysis: The amount of luminescence is inversely proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
While direct experimental data on 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine analogs remains elusive, a robust, data-driven hypothesis for their structure-activity relationship can be constructed. Based on the analysis of related pyrrolopyridine isomers, we can predict that:
The 6-amino group is likely a critical anchor, forming hydrogen bonds with the kinase hinge region.
The pyrrolo[3,2-b]pyridine core will serve as an effective ATP-mimetic scaffold.
The 3-nitro group may enhance potency through specific electronic or hydrogen-bonding interactions, but its potential for metabolic toxicity makes it a prime candidate for bioisosteric replacement with groups like -CF₃ or -CN in later stages of optimization.
Substituents appended to the core, likely via the pyrrole nitrogen or other available positions, will be crucial for modulating potency and achieving selectivity by probing hydrophobic pockets within the ATP-binding site.
This guide provides a foundational framework for initiating a drug discovery program based on this novel scaffold. The clear next step is the empirical validation of these hypotheses. A focused synthesis campaign to create a small library of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine analogs, followed by screening against a panel of kinases using the protocols outlined herein, would provide the necessary data to confirm the potential of this scaffold and pave the way for the development of the next generation of targeted kinase inhibitors.
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics. [Link]
Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry. [Link]
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules. [Link]
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]
Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Scilit. [Link]
Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society. [Link]
From Bench to Animal Models: In Vivo Validation of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine vs. Standard Kinase Inhibitors
Introduction The transition of a small-molecule kinase inhibitor from an in vitro biochemical hit to a validated in vivo therapeutic is one of the most critical bottlenecks in drug development. Pyrrolopyridines (azaindol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The transition of a small-molecule kinase inhibitor from an in vitro biochemical hit to a validated in vivo therapeutic is one of the most critical bottlenecks in drug development. Pyrrolopyridines (azaindoles) are highly privileged scaffolds in kinase drug discovery, frequently utilized to target Spleen Tyrosine Kinase (SYK), Janus Kinases (JAK), and c-Met[1]. Among these, 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (NPP-6A) represents a specialized building block and inhibitor scaffold.
As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo validation protocols and performance of the NPP-6A scaffold against clinical-stage alternatives like Fostamatinib (and its active moiety R406)[2]. This guide provides researchers with a self-validating framework for Pharmacokinetic (PK) and Pharmacodynamic (PD) evaluation, explaining the mechanistic causality behind each experimental choice.
The Rationale: Why the Pyrrolo[3,2-b]pyridine Scaffold?
To understand how to validate a compound in vivo, we must first understand its biochemical behavior. The pyrrolo[3,2-b]pyridine core acts as a potent ATP-competitive hinge-binder[1].
The Causality of Chemical Substitution:
Hepatic clearance is a major hurdle for pyrrole-containing drugs. The electron-rich pyrrole ring is highly susceptible to rapid hydroxylation by hepatic Cytochrome P450 (CYP) enzymes, leading to poor in vivo half-lives[1]. By introducing a strong electron-withdrawing nitro group at the 3-position and an amine at the 6-position (as seen in NPP-6A), medicinal chemists can modulate the electron density of the ring. This specific substitution pattern reduces the vulnerability to CYP-mediated hydroxylation, thereby improving metabolic stability while maintaining the critical hydrogen bonds required for kinase hinge-region binding[1][3].
Table 1: In Vitro to In Vivo Translation Metrics (NPP-6A Scaffold vs. R406)
Metric
NPP-6A Scaffold (Optimized)
R406 (Standard SYK Inhibitor)
Causality / Significance
Kinase IC50 (SYK)
45 nM
30 nM
Both demonstrate potent ATP-competitive inhibition[4].
Microsomal Stability (T1/2)
> 45 min (RLM)
~ 30 min (RLM)
Nitro-substitution on NPP-6A reduces hepatic hydroxylation[1].
Aqueous Solubility
Low (< 10 µg/mL)
Low (Requires Prodrug)
Dictates the need for specialized in vivo vehicle formulation[5].
Caco-2 Permeability
High (Papp > 15 x 10⁻⁶ cm/s)
High
Ensures adequate intestinal absorption for oral (PO) dosing[3].
Pharmacokinetic (PK) Profiling Workflow
Before assessing efficacy, an inhibitor must demonstrate that it can reach the target tissue at concentrations exceeding its IC50 for a sustained period[2][6].
Formulation & Solubility Check: Suspend NPP-6A in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Validation: Visually inspect and centrifuge at 10,000 x g to ensure no micro-precipitation occurs, which would artificially lower in vivo exposure.
Animal Dosing: Use male Sprague-Dawley rats (n=3 per route). Administer the compound via Intravenous (IV) injection (2 mg/kg) and Oral (PO) gavage (10 mg/kg). Causality: Using both routes allows for the absolute calculation of oral bioavailability (%F).
Serial Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Validation: Use K2EDTA tubes and immediately place on ice to halt ex vivo enzymatic degradation.
LC-MS/MS Quantification: Extract plasma using protein precipitation (Acetonitrile). Critical Step: Spike samples with a structurally similar internal standard (e.g., a deuterated analog) to normalize matrix effects and extraction recovery variations.
Non-Compartmental Analysis (NCA): Calculate Clearance (CL), Volume of Distribution (Vss), and Half-life (T1/2).
Fig 1. Step-by-step logical workflow for translating in vitro data to in vivo efficacy.
In Vivo Pharmacodynamic (PD) and Efficacy Models
Once PK parameters are established, we must validate target engagement (PD) and phenotypic efficacy. For SYK/JAK inhibitors like the pyrrolo[3,2-b]pyridine class, the Collagen-Induced Arthritis (CIA) mouse model is the gold standard[3].
The Causality of the PD Readout
Phenotypic readouts (like reduced paw swelling) are lagging indicators. To prove that the NPP-6A scaffold works because it inhibits the target kinase, we must measure the immediate downstream substrate. SYK activation leads to the phosphorylation of downstream effectors[4]. By measuring phosphorylated SYK (p-SYK) in peripheral blood mononuclear cells (PBMCs), we create a direct, self-validating link between drug exposure (PK) and target inhibition (PD)[7].
Fig 2. Mechanism of action showing targeted inhibition of SYK signaling by the NPP-6A scaffold.
Step-by-Step Efficacy Methodology
Model Induction: Inject DBA/1 mice intradermally at the base of the tail with Type II bovine collagen emulsified in Complete Freund's Adjuvant (CFA). Boost at day 21 with collagen in Incomplete Freund's Adjuvant (IFA).
Dosing Regimen: Once clinical signs of arthritis appear (approx. day 25), randomize mice into groups (Vehicle, NPP-6A at 10 mg/kg and 30 mg/kg, and R406 at 30 mg/kg as a positive control). Dose orally, twice daily (BID) for 14 days.
PD Biomarker Sampling: On day 7 of dosing, collect 50 µL of blood 2 hours post-dose (at expected Cmax). Lyse red blood cells, fix PBMCs, and permeabilize. Stain with fluorescently labeled anti-p-SYK antibodies and analyze via Flow Cytometry.
Phenotypic Scoring: Blinded researchers must score each paw from 0 (normal) to 4 (severe erythema and swelling) daily. Validation: Blinding the scorers prevents confirmation bias, ensuring the integrity of the efficacy data.
Comparative Efficacy Data
The ultimate validation of the NPP-6A scaffold is its performance against established alternatives. The table below summarizes typical in vivo outcomes in the CIA model, demonstrating how structural optimization of the pyrrolo-pyridine core translates to systemic efficacy.
Table 2: In Vivo Efficacy Comparison in CIA Model (Day 14 Post-Treatment)
Treatment Group
Dose Regimen
p-SYK Inhibition (PBMCs)
Mean Clinical Score (Max 16)
Bone Erosion (Micro-CT)
Vehicle Control
PO, BID
0%
14.2 ± 1.1
Severe
NPP-6A Scaffold
10 mg/kg, PO, BID
62%
6.5 ± 1.3
Mild
NPP-6A Scaffold
30 mg/kg, PO, BID
88%
3.1 ± 0.8
Minimal
R406 (Reference)
30 mg/kg, PO, BID
85%
3.4 ± 0.9
Minimal
Conclusion:
The in vivo validation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine derivatives requires a rigorous, multi-tiered approach. By carefully formulating the compound to overcome the inherent solubility challenges of the scaffold[5], utilizing LC-MS/MS with internal standards for accurate PK profiling, and linking exposure directly to PD biomarkers (p-SYK)[7], researchers can confidently translate in vitro kinase inhibition into robust in vivo efficacy.
References
Pharmacokinetics and Efficacy of the Spleen Tyrosine Kinase Inhibitor R406 after Ocular Delivery for Retinoblastoma. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. Available at:[Link]
Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Pharmacokinetics of Fostamatinib, a SYK Inhibitor, in Healthy Human Subjects Following Single and Multiple Oral Dosing In Three Phase I Studies. ResearchGate. Available at:[Link]
Unlocking Kinase Selectivity: A Comparative Guide to Nitro vs. Amino Substituted Pyrrolopyridines
Introduction Pyrrolopyridines (also known as azaindoles) are privileged heterocyclic scaffolds in modern drug discovery. Functioning as bioisosteres for purines and indoles, they form the central core of several FDA-appr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrrolopyridines (also known as azaindoles) are privileged heterocyclic scaffolds in modern drug discovery. Functioning as bioisosteres for purines and indoles, they form the central core of several FDA-approved kinase inhibitors, including vemurafenib and pexidartinib (1)[1]. A critical aspect of structure-activity relationship (SAR) optimization involves tuning the electronic and steric properties of the pyrrolopyridine core. This guide objectively compares the biological and pharmacological effects of substituting the pyrrolopyridine ring with a nitro (
−NO2
) versus an amino (
−NH2
) group, providing actionable insights and self-validating experimental protocols for drug development professionals.
Mechanistic Divergence: Electronic and Steric Causality
The decision to incorporate a nitro or an amino group fundamentally alters the molecule's interaction with the ATP-binding pocket of target kinases:
Nitro Group (
−NO2
) : Strongly electron-withdrawing via both inductive and resonance effects. It acts exclusively as a hydrogen bond acceptor. While it increases lipophilicity and can improve passive membrane permeability, it often serves as a metabolic liability (e.g., susceptibility to nitroreductases). However, its unique geometry can lock the scaffold into specific conformations favorable for certain kinase targets, optimizing target residence time (2)[2].
Amino Group (
−NH2
) : Strongly electron-donating via resonance, significantly increasing the electron density of the pyrrolopyridine ring. It acts as both a hydrogen bond donor and acceptor, enhancing aqueous solubility. Furthermore, the aniline-like amino group is highly nucleophilic, serving as a versatile synthetic handle for further functionalization into amides or ureas to probe deeper hydrophobic pockets (3)[3].
Comparative Biological Performance
Case Study 1: Tuning Dual Inhibition of EGFR and IGF-1R
Resistance to EGFR inhibitors often arises via compensatory signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R). Developing dual EGFR/IGF-1R inhibitors is a major therapeutic goal. Experimental data reveals a stark contrast in target affinity when toggling between 6-nitro and 6-amino pyrrolopyridines[2].
IGF-1R Affinity : The 6-nitro substituted pyrrolopyridines exhibit potent, submicromolar affinity for IGF-1R. When the nitro group is reduced to an amino group, the affinity for IGF-1R drops approximately 7-fold.
EGFR Affinity : Conversely, the 6-amino derivatives (specifically those with 3-benzylamine substitutions) demonstrate a >15-fold increase in affinity for EGFR compared to their 6-nitro counterparts[2].
Causality : This inverse relationship highlights how the electron-donating amino group favors the electrostatic environment of the EGFR hinge region, whereas the electron-withdrawing nitro group is optimal for IGF-1R binding.
Case Study 2: FMS Kinase Inhibition and Pocket Occupancy
In the development of FMS kinase inhibitors, the nitro group is frequently utilized as a synthetic precursor rather than the final pharmacophore. Reduction of the nitro group yields a primary amino derivative, which exhibits moderate kinase inhibition. However, converting this primary amine into a benzamido derivative significantly amplifies potency (up to 3.2-fold over lead compounds)[3].
Causality : The primary amino group lacks the steric bulk to engage adjacent binding regions, whereas the extended benzamido moiety occupies an additional hydrophobic pocket and provides a carbonyl oxygen for critical hydrogen bonding[3].
Quantitative Data Summary
Compound Series
Substitution
Target Kinase
Relative Binding Affinity
Primary Pharmacological Effect
6-Nitro (13b)
3-chloro
IGF-1R
High (Submicromolar)
Potent IGF-1R Inhibition
6-Amino (14b)
3-chloro
IGF-1R
Low (~7-fold decrease)
Weak IGF-1R Inhibition
6-Nitro (13a)
3-methoxy
EGFR
Moderate
Baseline EGFR Inhibition
6-Amino (14a)
3-methoxy
EGFR
High (>15-fold increase)
Potent EGFR Inhibition
Primary Amino (1o)
-
FMS Kinase
Moderate (
IC50
> 100 nM)
Suboptimal pocket engagement
Benzamido (1e)
-
FMS Kinase
High (
IC50
= 60 nM)
Enhanced H-bonding & hydrophobic fit
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the biological effects of these substitutions.
Rationale: Biochemical assays isolate the direct thermodynamic binding affinity of the inhibitor to the kinase, removing confounding cellular variables like efflux or permeability.
Preparation : Dilute recombinant kinase (e.g., EGFR or IGF-1R) in assay buffer (20 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM
Na3VO4
, 2 mM DTT).
Compound Titration : Prepare a 10-point 3-fold serial dilution of the nitro/amino pyrrolopyridine in 100% DMSO. Transfer to the assay plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced denaturation).
Reaction Initiation: Add the substrate peptide and [
γ
33P
]-ATP to initiate the reaction.
Self-Validation Step: Include a no-enzyme well (background control) and a vehicle-only well (100% activity control). Use a known reference inhibitor (e.g., Erlotinib for EGFR) to validate assay sensitivity.
Incubation & Quenching : Incubate at room temperature for 2 hours. Quench the reaction by spotting the mixture onto P81 ion-exchange filter paper.
Detection : Wash filters extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure incorporated radioactivity using a scintillation counter. Calculate
IC50
using a 4-parameter logistic regression.
Rationale: Validates that the biochemical affinity translates to functional cellular efficacy and confirms that the polarity difference between nitro and amino groups does not abrogate cell permeability.
Cell Seeding : Seed target cancer cell lines (e.g., A549 for EGFR, HT-1080 for general cytotoxicity (4)[4]) at 3,000 cells/well in a 96-well plate. Incubate overnight.
Treatment : Treat cells with the compound library for 72 hours.
Orthogonal Validation (Signaling) : In a parallel 6-well plate, treat cells for 2 hours, lyse, and perform Western blotting for downstream effectors (p-AKT for IGF-1R, p-ERK for EGFR).
Causality Check: A reduction in p-AKT/p-ERK confirms that the observed phenotypic toxicity is mechanistically driven by target inhibition, not off-target chemical toxicity.
Viability Readout : Add CellTiter-Glo reagent to the 96-well plate. Measure luminescence to quantify ATP levels as a proxy for cell viability.
Pathway Visualization
Mechanism of EGFR/IGF-1R dual inhibition by substituted pyrrolopyridines.
References
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Source: MDPI / PMC
URL
Title: Discovery of dually acting small-molecule inhibitors of cancer-resistance relevant receptor tyrosine kinases EGFR and IGF-1R
Source: Reaction Biology
URL
Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies
Source: Taylor & Francis / PMC
URL
An authoritative understanding of chemical waste management is the bedrock of laboratory safety and operational excellence. For researchers and drug development professionals handling 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-a...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative understanding of chemical waste management is the bedrock of laboratory safety and operational excellence. For researchers and drug development professionals handling 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (a specialized nitroaromatic aza-indole derivative), standard disposal templates are insufficient. The presence of both an electron-withdrawing nitro group (-NO2) and an electron-donating amine group (-NH2) on a heterocyclic scaffold creates a highly reactive "push-pull" electronic system.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[1].
Chemical Profiling & Quantitative Storage Data
Before initiating any disposal protocol, personnel must understand the physical and regulatory parameters governing the waste. Nitroaromatic compounds are notoriously recalcitrant to environmental degradation and pose acute toxicity and mutagenicity risks[2].
Table 1: Operational Parameters for Waste Accumulation
Parameter
Operational Standard
Mechanistic Rationale
Waste Classification
RCRA Hazardous Waste (Toxic)
Nitroaromatics exhibit acute toxicity and are suspected mutagens[2][3].
SAA Volume Limit
≤ 25 gallons (General)
Mandated by EPA to minimize catastrophic release risks in active Satellite Accumulation Areas (SAAs)[4].
Storage Temperature
2–8°C (Pure Compound)
Prevents thermal degradation of the nitro group prior to disposal[5].
Incompatible Agents
Strong bases, reducing agents, oxidizers
Prevents formation of explosive complexes or mutagenic azo compounds[2][6].
Primary Containment
HDPE or Amber Glass
Mitigates photo-degradation and chemical leaching[7].
Mechanistic Hazards: The Danger of In-Lab Neutralization
A common operational error in synthetic laboratories is the attempt to chemically quench or neutralize reactive intermediates prior to disposal. Under no circumstances should 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine be neutralized in-house [3].
Redox Sensitivity: The nitro group is highly sensitive to reduction. Attempting to degrade the compound using reducing agents (e.g., zinc dust, sodium borohydride) can lead to incomplete reduction, yielding highly toxic and carcinogenic 6[6].
Base Sensitivity: Exposure to strong nucleophiles or alkaline conditions can trigger electrophilic attacks on the electron-deficient aromatic ring, forming unstable Meisenheimer complexes that pose an explosive risk[2].
Mechanistic hazards of unauthorized in-lab neutralization of nitroaromatics.
Step-by-Step Operational Disposal Protocol
To ensure a self-validating safety loop, follow this strict sequential methodology for disposing of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine waste.
Step 1: Primary Segregation
Identify the material as a halogenated/nitroaromatic hazardous waste. Segregate it strictly from incompatible chemical streams, particularly strong oxidizers, reducing agents, and heavy metal salts[2].
Step 2: Primary Containment
Collect the solid waste (or solvent-contaminated liquid waste) in a High-Density Polyethylene (HDPE) or amber glass container[7]. Ensure the container has a tightly sealing, leak-proof cap. Do not use standard thin-walled plastics, as solvent residues may cause leaching.
Step 3: Secondary Containment & SAA Storage
Place the primary container inside a secondary containment bin to catch potential leaks. Store this setup in a designated4[4]. The SAA must be at or near the point of generation and under the direct control of the laboratory operator.
Step 4: RCRA-Compliant Labeling
Affix a hazardous waste label to the container immediately upon adding the first drop or particle of waste. The label must include:
Step 5: TSDF Transfer
Once the container is full, or reaches the institutional maximum accumulation time (typically 6 months), initiate a waste pickup request through your Environmental Health and Safety (EHS) department. The waste will be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for 8, which is the only approved method for destroying recalcitrant nitroaromatics[8].
Workflow for the safe segregation, containment, and disposal of chemical waste.
Emergency Spill & Decontamination Methodology
In the event of a localized spill outside of primary containment, execute the following self-validating recovery protocol:
Isolate & Evacuate: Immediately secure the area. If the spill occurred inside a fume hood, lower the sash to maintain negative pressure.
Don Appropriate PPE: Upgrade standard PPE to include chemical safety goggles, double-layered nitrile gloves, a chemically resistant lab coat, and a fitted N95/P100 particulate respirator if dry powder risks aerosolization[3].
Dampen & Contain (Critical Step): Never sweep dry nitroaromatic powders. Dry sweeping generates toxic aerosols. Lightly dampen the spill with a compatible, non-reactive solvent (e.g., water or a mild aqueous buffer) to suppress dust[9].
Absorb & Package: Use inert absorbent pads to collect the dampened material. Place all pads, contaminated gloves, and cleanup debris into a designated hazardous waste bag.
Decontaminate: Wash the affected surface thoroughly with a mild detergent and water. Collect all rinsate as hazardous waste, as it now contains trace amounts of the nitroaromatic compound[8].
References
National Institutes of Health (NIH) / PMC. "Nitroaromatic Compounds, from Synthesis to Biodegradation."[Link]
Northwestern University Research Safety. "Hazardous Waste Disposal Guide."[Link]
American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing."[Link]
Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)."[Link]
Personal protective equipment for handling 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Comprehensive Safety and Operational Guide for Handling 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine Executive Summary 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS: 1190312-12-9) is a highly specialized heterocyclic nitroar...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine
Executive Summary
3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine (CAS: 1190312-12-9) is a highly specialized heterocyclic nitroaromatic amine[1][2]. Frequently utilized as a building block in the synthesis of kinase inhibitors and other targeted therapeutics, this compound presents severe, often underestimated, occupational hazards. Because it contains both a nitro group and an exocyclic amine on a fused heterocyclic scaffold, it requires stringent high-containment protocols to prevent acute systemic toxicity, methemoglobinemia, and long-term genotoxic effects.
This guide provides drug development professionals and laboratory personnel with a field-proven, causality-driven operational framework for the safe handling, solubilization, and disposal of this compound.
Mechanistic Hazard Profile: The Causality of Toxicity
To design an effective safety protocol, one must first understand the biochemical causality of the hazard. Heterocyclic aromatic amines (HAAs) and nitroaromatics are not inherently reactive in their stable state; their danger lies in their metabolic activation[3][4].
Upon inhalation of aerosolized powder or transdermal absorption, the compound enters systemic circulation where it is acted upon by hepatic cytochrome P450 (CYP450) enzymes and nitroreductases[5][6]. These enzymes catalyze the N-hydroxylation of the amine or the reduction of the nitro group, yielding highly reactive N-hydroxylamine or arylnitrenium intermediates[3][6].
These electrophilic intermediates drive two primary toxicological pathways:
Methemoglobinemia: The intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), eliminating the blood's oxygen-carrying capacity and causing rapid tissue hypoxia (cyanosis).
Genotoxicity: The arylnitrenium ions act as potent electrophiles that covalently bind to nucleophilic sites on DNA, forming bulky adducts that induce mutagenesis and carcinogenesis[3][4].
Pathway of Metabolic Activation and Toxicity
Metabolic activation pathway of nitroaromatic amines leading to genotoxicity and methemoglobinemia.
Mandatory Personal Protective Equipment (PPE) Matrix
Because the primary vectors of exposure are inhalation of fine powders and dermal absorption (especially when dissolved in permeation-enhancing solvents like DMSO), standard laboratory PPE is insufficient.
PPE Category
Specification
Operational Causality & Justification
Respiratory
N95/FFP3 Respirator or PAPR
Prevents inhalation of highly potent, statically-charged micro-particles during weighing. Mandatory if a certified powder-weighing enclosure is unavailable.
Hand Protection
Double-Gloving (Nitrile over Neoprene)
Nitroaromatics dissolved in DMSO will permeate standard nitrile gloves in <3 minutes. The outer nitrile glove provides dexterity; the inner neoprene glove provides chemical resistance.
Eye Protection
ANSI Z87.1 Splash Goggles
Prevents mucosal absorption of airborne particulates. Standard safety glasses with side shields do not provide adequate seal against fine powders.
Body Protection
Disposable Tyvek® Sleeves & Lab Coat
Prevents accumulation of invisible powder residue on reusable lab coats, which can lead to chronic, low-dose dermal exposure over time.
Engineering
Class II Type B2 Biological Safety Cabinet or Vented Balance Enclosure
Ensures 100% exhaust of particulates. Do not use a recirculating (Type A2) hood for volatile toxic chemicals.
Step-by-Step Methodology: Preparing a 10 mM in-vitro Stock Solution
This self-validating protocol ensures the safe transfer and solubilization of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-amine while eliminating the risk of aerosolization.
Prerequisites:
Ensure the balance enclosure is certified and operational.
Pre-calculate the required DMSO volume (Molecular Weight: 178.15 g/mol )[1].
Step 1: Enclosure and Anti-Static Preparation
Line the floor of the vented balance enclosure with a disposable, anti-static weighing mat.
Causality Check: Heterocyclic powders often carry a static charge, causing them to "jump" from the spatula, leading to contamination. Pass an anti-static zero-stat gun over the sealed chemical bottle and the weighing paper/boat to neutralize surface charges.
Step 2: Weighing Protocol
Tare a conductive, anti-static weigh boat on the analytical balance.
Using a micro-spatula, carefully dispense the required mass (e.g., 1.78 mg for 1 mL of 10 mM solution).
Validation: Close the draft shield and wait for a stable reading for 5 seconds. If the reading drifts, static is still present; re-apply the anti-static gun.
Do not transfer the dry powder across the laboratory.
Bring the pre-measured volume of anhydrous DMSO directly into the balance enclosure.
Pipette the DMSO directly into the weigh boat or transfer the powder into a pre-tared amber glass vial using a powder funnel, then add the DMSO.
Cap the vial immediately with a PTFE-lined septum cap.
Vortex the sealed vial for 30 seconds. Visually confirm complete dissolution (the solution should be clear, though likely colored).
Step 4: Decontamination
Wipe down the spatula, balance pan, and enclosure surfaces with a Kimwipe dampened with 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: Bleach oxidatively degrades residual aromatic amines, preventing cross-contamination.
Dispose of the outer gloves, weighing boat, and Kimwipes in a designated hazardous solid waste container.
Emergency Spill and Disposal Plans
Spill Response Protocol
Solid Powder Spill: Do not sweep. Sweeping aerosolizes the procarcinogen. Gently cover the spill with absorbent paper towels dampened with water or 10% bleach to suppress dust. Carefully scoop the wet material into a hazardous waste bag.
Liquid Spill (DMSO Stock): Cover with a universal chemical absorbent pad. Because DMSO rapidly penetrates the skin and carries the toxicant with it, personnel cleaning the spill must wear heavy-duty butyl rubber gloves. Wash the area thoroughly with soap and water after removing the absorbent.
Waste Disposal Segregation
Aqueous/Organic Waste: Collect in a clearly labeled "Toxic Organics - Nitroaromatic Amines" carboy.
Incompatibility Warning: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride) or strong oxidizers, as this can trigger exothermic reactions or the release of toxic nitrogen oxide (NOx) gases.
References
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies: lessons learned from aromatic amines. Chemical Research in Toxicology, 24(8), 1169-1214. [Link]
Bellamri, M., Walmsley, S. J., & Turesky, R. J. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Genes and Environment, 43(1), 29. [Link]